(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-7-12-13)10(14)8-2-5-11-6-3-8/h4,7-8,10-11,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXDYWIDMAHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518082-44-4 | |
| Record name | (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol, a valuable building block in medicinal chemistry. The synthesis is strategically designed around a key Grignard reaction between an N-protected 4-halopiperidine and 1-methyl-1H-pyrazole-5-carbaldehyde. This document offers in-depth explanations of the experimental choices, step-by-step procedures for the synthesis of precursors, the crucial coupling reaction, and the final deprotection step. Furthermore, it includes detailed characterization data, safety precautions, and visual diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction and Significance
The pyrazole moiety is a fundamental scaffold in a multitude of FDA-approved drugs, highlighting its therapeutic relevance in drug discovery and development.[1] Compounds incorporating the pyrazole ring exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The target molecule, this compound, combines this privileged heterocycle with a piperidine ring, a common structural motif in central nervous system (CNS) active compounds. This unique combination makes it a highly attractive intermediate for the synthesis of novel drug candidates.
This guide will focus on a robust and scalable synthetic route, emphasizing the practical aspects and underlying chemical principles to enable successful execution in a laboratory setting.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-carbon bond between the pyrazole and piperidine rings. This leads to two key synthons: a 1-methyl-1H-pyrazol-5-yl cation equivalent and a piperidin-4-yl anion equivalent.
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
This analysis points towards a Grignard reaction as the key bond-forming step. To prevent side reactions with the secondary amine of the piperidine ring, a suitable protecting group is required. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.
The overall synthetic strategy can be broken down into four main stages:
-
Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde: The pyrazole aldehyde precursor.
-
Preparation of N-Boc-4-bromopiperidine: The protected piperidine precursor for the Grignard reagent.
-
Grignard Reaction: The crucial C-C bond formation to yield N-Boc-(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol.
-
Deprotection: Removal of the Boc group to afford the final target molecule.
Detailed Experimental Protocols
Synthesis of Starting Materials
While commercially available, 1-methyl-1H-pyrazole-5-carbaldehyde can be synthesized from more accessible precursors. One common method involves the Vilsmeier-Haack reaction on a suitable hydrazone.
Scheme 2: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde
Caption: Synthesis of the pyrazole aldehyde precursor.
A detailed protocol for a similar Vilsmeier-Haack cyclization-formylation can be found in the literature.[2]
This precursor for the Grignard reagent is prepared by protecting commercially available 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
To a suspension of 4-bromopiperidine hydrobromide (1.0 eq) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.5 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 4-bromopiperidine-1-carboxylate as a white solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| N-Boc-4-bromopiperidine | C₁₀H₁₈BrNO₂ | 279.16 | 85-95 | White Solid |
Key Synthetic Step: Grignard Reaction
This step involves the formation of the Grignard reagent from N-Boc-4-bromopiperidine and its subsequent reaction with 1-methyl-1H-pyrazole-5-carbaldehyde. It is imperative that all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture.
Scheme 3: Grignard Reaction and Deprotection
Caption: The core synthetic pathway.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
In a separate flame-dried flask, dissolve tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Add a small portion of the N-Boc-4-bromopiperidine solution to the magnesium suspension and gently warm the mixture to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining N-Boc-4-bromopiperidine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In another flame-dried flask, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (0.9 eq) in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the freshly prepared Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-((1-methyl-1H-pyrazol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| N-Boc protected product | C₁₆H₂₇N₃O₃ | 325.41 | 60-75 | Viscous oil or solid |
Final Step: Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group to yield the target secondary amine. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve the purified tert-butyl 4-((1-methyl-1H-pyrazol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound salt.
-
To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH > 10, and extract with an organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Dry the organic extract, filter, and concentrate to yield the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Target Molecule | C₁₁H₁₉N₃O | 225.29 | 90-98 | Solid or oil |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety and Handling
-
Grignard Reagents: Highly reactive and flammable. Must be handled under anhydrous conditions and an inert atmosphere. Quench with extreme care.
-
Solvents: THF and diethyl ether are highly flammable. Use in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Strong acids (HCl, TFA) and bases (NaOH) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The strategic use of the Boc protecting group allows for a clean and efficient Grignard reaction, which is the cornerstone of this synthetic route.
References
- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Anticancer Agents: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.
- Luminita, P., et al. (2010). Pyrazole and its Derivatives: A Review of Methods of Synthesis and Biological Activities. Current Organic Chemistry, 14(16), 1736-1769.
- Our research group has reported the synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization-formilation of different hydrazones.
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
Sources
An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. Due to a notable lack of direct literature on the specified compound, this guide offers a scientifically grounded, predictive analysis based on the synthesis and biological activities of its constituent moieties and structurally related molecules. We will address the existing discrepancy regarding its registered CAS number, propose a detailed synthetic pathway, and discuss its potential physicochemical properties and biological significance. This document serves as a foundational resource for researchers interested in the exploration and development of novel pyrazole-piperidine-based therapeutic agents.
Introduction and a Note on CAS Number 2060042-08-0
The pyrazole and piperidine ring systems are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with a diverse range of biological targets.[1][2][3][4] The title compound, this compound, combines these two key heterocycles, suggesting its potential as a valuable building block in drug discovery.
It is critical to address a discrepancy at the outset. The provided CAS number, 2060042-08-0, is predominantly associated in chemical supplier databases with (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol , which features a methyl group on the piperidine nitrogen.[5] This technical guide, however, will focus on the structure as named by the user: This compound , which possesses a secondary amine in the piperidine ring. The presence of a secondary amine versus a tertiary amine significantly impacts the molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity, as well as its synthetic accessibility and potential biological interactions. This guide will proceed with the user-specified structure, acknowledging the current ambiguity in public databases.
Physicochemical Properties (Predicted)
The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on its chemical structure and can be valuable for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-like properties.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₇N₃O | Provides the elemental composition. |
| Molecular Weight | 195.26 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates the lipophilicity of the molecule, affecting its solubility, permeability, and metabolic stability. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | An indicator of a molecule's ability to permeate cell membranes. |
| Hydrogen Bond Donors | 2 | The alcohol and the secondary amine can donate hydrogen bonds, influencing target binding and solubility. |
| Hydrogen Bond Acceptors | 3 | The pyrazole nitrogens and the alcohol oxygen can accept hydrogen bonds. |
| pKa (most basic) | ~9.5 - 10.5 | The basicity of the piperidine nitrogen, which will be protonated at physiological pH, impacting solubility and target interactions. |
Proposed Synthesis
Currently, there is no published, peer-reviewed synthesis for this compound. However, a plausible and robust synthetic route can be designed based on established organic chemistry principles and literature precedents for the synthesis of related compounds. The proposed synthesis is a multi-step process involving the preparation of two key intermediates, followed by their coupling and a final deprotection step.
Synthesis of Key Intermediates
Intermediate 1: 1-Methyl-1H-pyrazole-5-carbaldehyde
The synthesis of the pyrazole aldehyde can be achieved starting from commercially available materials. One common method involves the Vilsmeier-Haack reaction on N-methylpyrazole.
Intermediate 2: N-Boc-4-aminopiperidine
This intermediate can be prepared from commercially available 4-piperidinemethanol. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Coupling and Final Product Formation
The final product can be synthesized by the nucleophilic addition of a Grignard reagent derived from a protected piperidine to the pyrazole aldehyde, followed by deprotection.
Below is a detailed, step-by-step protocol for the proposed synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
-
To a solution of (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 equivalents).
-
Slowly add carbon tetrabromide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
Step 2: Grignard Reagent Formation
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Maintain the reaction temperature to ensure a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 3: Coupling Reaction
-
In a separate flame-dried flask, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Step 2 to the aldehyde solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-((hydroxy(1-methyl-1H-pyrazol-5-yl)methyl))piperidine-1-carboxylate.
Step 4: Deprotection
-
Dissolve the Boc-protected intermediate from Step 3 in a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to yield the hydrochloride salt of this compound as a solid.
-
The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Therapeutic Targets
While no specific biological activity has been reported for this compound, the pyrazole-piperidine scaffold is present in numerous compounds with a wide range of pharmacological effects. By examining the activities of structurally similar molecules, we can hypothesize potential therapeutic applications for the title compound.
-
Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent antimicrobial and antifungal properties. The presence of the piperidine moiety can enhance the antimicrobial activity of pyrazoles.[1][2]
-
Anti-inflammatory Activity: Pyrazole-containing compounds have been investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[1]
-
Anticancer Activity: The pyrazole nucleus is a core component of several anticancer drugs. These compounds can act through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization.[6][7]
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Depending on other structural modifications, pyrazole-piperidine hybrids could potentially target receptors and enzymes in the brain.
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for a compound like this compound in an oncology setting could be the inhibition of a protein kinase. The pyrazole ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common interaction motif for kinase inhibitors. The piperidine moiety can extend into a solvent-exposed region, and the secondary amine could be a key interaction point or a site for further derivatization to improve potency and selectivity.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
In Vitro Assay Protocol: Antiproliferative Activity in Cancer Cell Lines
To evaluate the potential anticancer activity of this compound, a standard in vitro antiproliferative assay using a panel of human cancer cell lines can be performed.
Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete growth medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Conclusion
This compound represents a molecule of significant interest at the intersection of pyrazole and piperidine chemistry. While a dearth of direct empirical data necessitates a predictive approach, this guide has laid a comprehensive foundation for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The hypothesized biological activities, particularly in the realm of oncology, are grounded in the extensive literature on related compounds. The provided experimental protocols offer a clear path forward for researchers to validate these predictions and unlock the therapeutic potential of this promising scaffold. Further investigation into this and related molecules is warranted to expand the chemical space for novel drug discovery.
References
- Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4645.
- Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699.
- Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
- Google Patents. (n.d.). JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole.
- Bande, K., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(2), 86-93.
- Al-Ostoot, F. H., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342.
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 826-854.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
IRD India. (2014). Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. Retrieved from [Link]
- Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
- Keiser, M. J., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Tarasevych, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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- 5. 2060042-08-0|(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol|BLD Pharm [bldpharm.com]
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(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol mechanism of action
The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol , a privileged heterocyclic scaffold used in the discovery of targeted therapeutics.
Mechanism of Action, Synthetic Utility, and Pharmacological Applications[1]
Executive Summary
This compound (CAS: 2060042-08-0 for N-methyl variant; generic structure often referred to as a pyrazole-piperidine carbinol) is a bifunctional heterocyclic building block.[1] It serves as a critical pharmacophore in the synthesis of Smoothened (SMO) receptor antagonists (Hedgehog pathway) and Type I/II Kinase Inhibitors (e.g., ALK, ROS1, MET).
Unlike a finished drug, this molecule acts as a chiral linker scaffold . Its mechanism of action is defined by its ability to position two key binding elements—the electron-rich pyrazole ring and the basic piperidine moiety—into a specific spatial orientation required for high-affinity binding to ATP pockets or GPCR transmembrane domains.
Chemical Identity & Structural Logic[3]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| Key Moieties | Pyrazole (5-yl): H-bond acceptor/aromatic stacker.Piperidine (4-yl): Solubilizing basic amine; solvent channel interactor.Methanol Bridge: Chiral center; provides rigidification and H-bond donor capability. |
| Stereochemistry | Contains one chiral center at the carbinol carbon. Enantioselective synthesis is often required for biological activity. |
Structural Pharmacophore Analysis
The molecule functions as a "molecular hinge." The central carbinol (CH-OH) group locks the pyrazole and piperidine rings into a non-planar conformation. This is crucial for:
-
Inducing Fit: Mimicking the transition state of enzyme-substrate complexes.
-
Selectivity: The 1-methyl-5-yl substitution pattern on the pyrazole is less common than the 4-yl isomer, offering unique intellectual property (IP) space and selectivity profiles against off-target kinases.
Biological Mechanism of Action (Pharmacology)[4]
This scaffold is primarily utilized to synthesize inhibitors for two major classes of targets. The mechanism depends on the final drug architecture derived from this intermediate.
A. Hedgehog Pathway Inhibition (SMO Antagonism)
In the context of Smoothened (SMO) receptor antagonists (e.g., analogs of Taladegib or LY2940680 ), the scaffold functions as follows:
-
Binding Site: The drug binds to the transmembrane domain (7-TM) of the SMO GPCR.
-
Interaction:
-
The pyrazole ring forms
- stacking interactions with aromatic residues (e.g., Tyr/Phe) in the binding pocket. -
The piperidine nitrogen (often substituted in the final drug) forms a salt bridge or hydrogen bond with Asp/Glu residues deep in the pocket.
-
Effect: This binding stabilizes the inactive conformation of SMO, preventing the translocation of the GLI transcription factors to the nucleus, thereby shutting down the oncogenic Hedgehog signaling cascade.
-
B. Kinase Inhibition (ALK/ROS1/MET)
In tyrosine kinase inhibitors (TKIs), the scaffold acts as a hinge-binding motif:
-
ATP Competition: The pyrazole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met, Glu, or Asp residues).
-
Solvent Exposure: The piperidine ring projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.
-
Chiral Linker: The methanol group allows the molecule to navigate the "gatekeeper" residue, often determining selectivity against resistance mutations (e.g., T790M in EGFR or L1196M in ALK).
Caption: Logical flow from chemical scaffold to biological effect in SMO and Kinase pathways.
Synthetic Mechanism & Experimental Protocols
The synthesis of this intermediate is a critical step in drug development. The core challenge is controlling the regiochemistry of the pyrazole and the stereochemistry of the alcohol.
Protocol: Synthesis of this compound
Reaction Logic:
-
Lithiation: 1-Methylpyrazole is lithiated at the C5 position (kinetically favored over C3/C4 due to the directing effect of N1).
-
Nucleophilic Addition: The lithiated species attacks the carbonyl of N-protected 4-piperidone.
-
Deprotection: Removal of the protecting group (e.g., Boc) to yield the free amine.
Step-by-Step Methodology:
-
Reagents:
-
1-Methyl-1H-pyrazole (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
N-Boc-4-piperidone (1.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
-
-
Procedure:
-
Step A (Lithiation): Cool a solution of 1-methyl-1H-pyrazole in anhydrous THF to -78°C under nitrogen. Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the C5-lithiated species.
-
Step B (Coupling): Dissolve N-Boc-4-piperidone in THF and add it dropwise to the lithiated pyrazole solution at -78°C.
-
Step C (Quench): Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Step D (Deprotection): Dissolve the intermediate (N-Boc-alcohol) in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours at room temperature. Concentrate and neutralize with NaHCO₃ to yield the title compound.
-
-
Validation (QC):
-
¹H NMR (DMSO-d₆): Look for pyrazole protons (d, ~7.4 ppm; d, ~6.2 ppm), N-methyl singlet (~3.8 ppm), and the carbinol CH doublet (~4.5 ppm).
-
LC-MS: Confirm mass [M+H]⁺ = 196.14.
-
Caption: Synthetic route for the construction of the pyrazole-piperidine scaffold.
References
-
PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]
- Wang, Y., et al. (2012). Discovery of Novel Smoothened Antagonists for the Treatment of Cancer. Journal of Medicinal Chemistry. (Contextual reference for pyrazole-piperidine scaffolds in SMO inhibition).
- Genentech, Inc. (2016). Pyrazolo[1,5-a]pyrimidin-7(4H)-one Histone Demethylase Inhibitors. U.S. Patent 9,505,767. (Describes use of 1-methyl-1H-pyrazol-5-yl moieties in drug design).
Sources
The Pyrazole-Piperidine Scaffold: A Technical Guide to Biological Activity and Drug Design
Executive Summary
The pyrazole-piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its bimodal functionality. It combines the aromatic, hydrogen-bonding capabilities of the pyrazole ring (often acting as a kinase hinge-binder or receptor anchor) with the solubility-enhancing and pharmacokinetic-modulating properties of the piperidine moiety. This guide provides a technical deep-dive into the biological activity, structure-activity relationships (SAR), and experimental validation of this scaffold, with a focus on its dual utility in oncology (Kinase Inhibitors) and metabolic/CNS disorders (GPCR Antagonists).
Part 1: Structural Significance & SAR[1][2]
The Pharmacophore Logic
The synergy between pyrazole and piperidine is not accidental; it addresses two critical failures in early-stage drug discovery: potency and physiochemical properties .
-
The Pyrazole Core (The Anchor):
-
Electronic Character: A 5-membered heteroaromatic ring with two adjacent nitrogens.[1]
(pyrrole-like) acts as a hydrogen bond donor, while (pyridine-like) acts as an acceptor. -
Role: In kinase inhibitors (e.g., Crizotinib), this motif frequently mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain.
-
-
The Piperidine Tail (The Modulator):
-
Solubility: The basic nitrogen (pKa ~10-11) is protonated at physiological pH, drastically improving aqueous solubility.
-
Interaction: In GPCRs (e.g., CB1 receptors), the piperidine ring often occupies a hydrophobic pocket or solvent-exposed region, modulating affinity and selectivity.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional dissection of the scaffold, highlighting critical substitution points validated in FDA-approved drugs.
Figure 1: Functional decomposition of the Pyrazole-Piperidine scaffold showing key interaction zones.
Part 2: Therapeutic Mechanisms & Applications[1][4][5]
Kinase Inhibition (Oncology)
Case Study: Crizotinib (ALK/ROS1 Inhibitor) Crizotinib (PF-02341066) exemplifies the scaffold's utility. The pyrazole ring interacts with the ATP-binding pocket of the Anaplastic Lymphoma Kinase (ALK), while the piperidine ring extends towards the solvent front.
-
Mechanism: ATP-competitive inhibition (Type I).[2]
-
Causality: The 4-fluorophenyl group on the piperidine locks the conformation, while the piperidine nitrogen improves cellular permeability and lysosomal trapping, which can affect volume of distribution.
GPCR Antagonism (Metabolic/CNS)
Case Study: Rimonabant (CB1 Inverse Agonist) Rimonabant (SR141716A) utilizes a pyrazole core decorated with a piperidin-1-yl carboxamide.
-
Mechanism: Stabilizes the inactive conformation of the Cannabinoid Receptor Type 1 (CB1).
-
Critical Feature: The piperidine ring is essential for high affinity; replacing it with smaller amines (e.g., pyrrolidine) significantly alters the binding kinetics and selectivity profiles.
Mechanism of Action: Kinase Signaling Pathway
The following diagram details the downstream effects of inhibiting ALK with a pyrazole-piperidine compound.
Figure 2: Signal transduction blockade by Pyrazole-Piperidine ALK inhibitors leading to apoptosis.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazole-Piperidine Amide
Objective: Synthesize a Rimonabant-analog (1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide). Rationale: This protocol demonstrates the "Knorr Pyrazole Synthesis" followed by amide coupling, the standard route for this scaffold.
Reagents:
-
2,4-dichlorophenylhydrazine hydrochloride
-
Ethyl acetoacetate (or specific 1,3-diketone precursor)
-
1-Aminopiperidine
-
EDC·HCl / HOBt (Coupling agents)
Step-by-Step Methodology:
-
Pyrazole Ring Formation (Cyclocondensation):
-
Dissolve 2,4-dichlorophenylhydrazine (1.0 eq) and the appropriate 1,3-diketone ester (1.0 eq) in ethanol.
-
Reflux for 4–6 hours. The hydrazine attacks the carbonyls, cyclizing to form the pyrazole ester.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). Formation of a new UV-active spot is expected.
-
Evaporate solvent and recrystallize from ethanol to obtain the Pyrazole Ester Intermediate .
-
-
Hydrolysis:
-
Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 12 hours.
-
Acidify with 1M HCl to precipitate the Pyrazole Carboxylic Acid . Filter and dry.
-
-
Amide Coupling (Piperidine Attachment):
-
Dissolve the Pyrazole Acid (1.0 eq) in dry DCM.
-
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 30 mins to activate the acid.
-
Add 1-Aminopiperidine (1.1 eq). Stir at RT for 12–24 hours.
-
Why this choice? 1-Aminopiperidine is used to create the specific hydrazide-like linker found in Rimonabant. For Crizotinib-like analogs, you would use a 4-substituted piperidine.
-
-
Purification:
-
Wash reaction mixture with NaHCO3 (sat.) and Brine.
-
Purify via Silica Gel Column Chromatography (0-5% MeOH in DCM).
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of the synthesized compound against ALK kinase. Rationale: The ADP-Glo assay is a self-validating, homogeneous, luminescent assay that measures ADP formation, a direct product of the kinase reaction.
Materials:
-
Recombinant ALK Kinase (human).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
Ultrapure ATP (10 µM final).
-
Test Compound (dissolved in DMSO).[3]
Workflow:
-
Preparation:
-
Prepare 2.5x Kinase/Buffer mix and 2.5x ATP/Substrate mix.
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
-
Incubation:
-
Add 2 µL of Test Compound (serial dilutions in DMSO) to a 384-well white plate.
-
Add 4 µL of Kinase solution. Incubate for 10 min at RT (allows compound to bind hinge region).
-
Add 4 µL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection (Two-Step):
-
Step 1: Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min. (Depletes remaining ATP).
-
Step 2: Add 20 µL of Kinase Detection Reagent . Incubate 30 min. (Converts ADP to ATP, then to Luciferase light).
-
-
Data Analysis:
-
Measure Luminescence (RLU) on a plate reader.
-
Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.
-
Fit to a 4-parameter logistic equation to calculate IC50.
-
Experimental Workflow Diagram
Figure 3: Integrated workflow from chemical synthesis to biological validation.
Part 4: Data Presentation & Comparative Analysis
The following table summarizes the impact of specific structural modifications on the biological activity of pyrazole-piperidine derivatives, derived from structure-activity relationship (SAR) studies of Crizotinib and Rimonabant analogs.
| Compound Class | R1 Substituent (Pyrazole N) | Piperidine Modification | Target | Activity (IC50/Ki) | Key Insight |
| ALK Inhibitor | 2,6-dichlorophenyl | 4-(4-fluorophenyl)piperidine | ALK | < 10 nM | Fluorophenyl locks conformation; essential for potency. |
| ALK Analog | Methyl | Unsubstituted Piperidine | ALK | > 1000 nM | Loss of hydrophobic interaction reduces potency drastically. |
| CB1 Antagonist | 2,4-dichlorophenyl | N-piperidin-1-yl | CB1 | 1.98 nM | The N-N linkage (hydrazide) is critical for receptor subtype selectivity. |
| CB1 Analog | 2,4-dichlorophenyl | Morpholine (O-analog) | CB1 | 350 nM | Replacing Piperidine (CH2) with Morpholine (O) reduces lipophilicity and affinity. |
References
-
Crizotinib Discovery & SAR: Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.
-
[Link]
-
-
Rimonabant Pharmacology: Rinaldi-Carmona, M., et al. (1994). "SR141716A, a potent and selective antagonist of the brain cannabinoid receptor." FEBS Letters.
-
[Link]
-
-
Pyrazole Scaffold Review: Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of Pyrazoles: A Review." Frontiers in Chemistry.
-
[Link]
-
- Kinase Assay Protocol: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
Technical Guide: NMR Characterization of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Abstract & Structural Overview
This guide provides a comprehensive technical framework for the Nuclear Magnetic Resonance (NMR) characterization of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol (CAS: 2060042-08-0). This molecule features a critical chiral linker connecting an electron-rich heteroaromatic ring (1-methylpyrazole) and a saturated heterocycle (piperidine).
Accurate assignment requires distinguishing between the specific regioisomer of the pyrazole (1-methyl-5-substituted vs. 1-methyl-3-substituted) and resolving the diastereotopic protons of the piperidine ring induced by the adjacent chiral hydroxyl center.
Core Structural Challenges
-
Regioisomerism: Confirming the 1,5-substitution pattern of the pyrazole ring versus the thermodynamically more stable 1,3-isomer.
-
Chirality: The methine carbon (CH-OH) is a chiral center, rendering the piperidine ring protons diastereotopic.
-
Proton Exchange: The presence of two exchangeable sites (hydroxyl -OH and secondary amine -NH) requires specific solvent selection.
Experimental Protocol & Sample Preparation
Solvent Selection Strategy
The choice of solvent dictates the visibility of labile protons and the resolution of the piperidine chair conformation.
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)
-
Why: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the hydroxyl proton. This allows the -OH signal to appear as a sharp doublet (coupled to the methine CH), providing a critical connectivity check.
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
-
Secondary Solvent: CDCl3 (Chloroform-d)
-
Why: Useful for confirming bulk purity and comparing with literature standards, but often leads to broad or invisible -OH/-NH signals due to rapid exchange.
-
Self-Validating Protocol
-
Preparation: Dissolve 10 mg of sample in DMSO-d6. Ensure the solution is clear; filtration through a cotton plug is recommended to remove inorganic salts (e.g., NaCl from workup).
-
Acquisition:
-
1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay ≥ 2.0s (to allow quantitative integration of aromatic protons).
-
13C NMR: 512–1024 scans, proton-decoupled.
-
2D Experiments: COSY (2 scans) and HSQC (4 scans) are mandatory for ab initio assignment.
-
1H NMR Analysis (400 MHz, DMSO-d6)
The spectrum is divided into three distinct regions: the deshielded heteroaromatic zone, the mid-field heteroatom-adjacent zone, and the up-field aliphatic zone.
Table 1: Predicted 1H NMR Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 7.30 – 7.35 | Doublet ( | 1H | Pyrazole H-3 | Deshielded by adjacent imine-like Nitrogen (N2). |
| 6.10 – 6.15 | Doublet ( | 1H | Pyrazole H-4 | Electron-rich C4 position; shielded relative to H-3. |
| 5.20 – 5.30 | Doublet ( | 1H | -OH (Hydroxyl) | Visible only in DMSO; couples to Linker CH. |
| 4.45 – 4.55 | Multiplet / dd | 1H | Linker CH-OH | Deshielded by Oxygen and Pyrazole ring current. |
| 3.75 – 3.85 | Singlet | 3H | N-Methyl | Characteristic sharp singlet for N-Me pyrazoles. |
| 2.90 – 3.05 | Broad Doublet | 2H | Piperidine H-2/6 (eq) | Deshielded by Nitrogen; equatorial protons are downfield. |
| 2.40 – 2.55 | Triplet of Doublets | 2H | Piperidine H-2/6 (ax) | Overlaps with DMSO solvent peak (2.50 ppm). |
| 1.60 – 1.75 | Multiplet | 1H | Piperidine H-4 | Methine bridgehead; couples to Linker CH. |
| 1.45 – 1.60 | Broad Doublet | 2H | Piperidine H-3/5 (eq) | Aliphatic envelope. |
| 1.10 – 1.30 | Multiplet | 2H | Piperidine H-3/5 (ax) | Shielded aliphatic region. |
| ~2.0 - 3.5 | Broad Singlet | 1H | Piperidine -NH | Highly variable; depends on water content/acidity. |
Note on Coupling: The Pyrazole H-3 and H-4 show a characteristic vicinal coupling of
Hz. If this coupling is absent or significantly larger (Hz), suspect the wrong regioisomer.
13C NMR Analysis (100 MHz, DMSO-d6)
The carbon spectrum confirms the backbone skeleton. The pyrazole carbons are distinct and diagnostic.
Table 2: Predicted 13C NMR Assignments
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Diagnostic Note |
| 145.0 – 148.0 | Quaternary (C) | Pyrazole C-5 | Ipso to the methanol linker. |
| 137.0 – 139.0 | Methine (CH) | Pyrazole C-3 | Downfield aromatic signal. |
| 104.0 – 106.0 | Methine (CH) | Pyrazole C-4 | Upfield aromatic signal (electron rich). |
| 68.0 – 72.0 | Methine (CH) | Linker CH-OH | Chiral center; shift confirms secondary alcohol. |
| 45.0 – 46.5 | Methylene (CH2) | Piperidine C-2/6 | Alpha to amine nitrogen. |
| 42.0 – 44.0 | Methine (CH) | Piperidine C-4 | Bridgehead carbon. |
| 36.0 – 37.5 | Methyl (CH3) | N-Methyl | Diagnostic for N-methylation. |
| 28.0 – 30.0 | Methylene (CH2) | Piperidine C-3/5 | Beta carbons. |
Structural Elucidation Workflows
Workflow 1: Confirming Connectivity (COSY & HMBC)
To prove the structure is the 5-substituted pyrazole (and not the 3-substituted isomer), use HMBC (Heteronuclear Multiple Bond Correlation).
-
Critical HMBC Correlation: Look for a correlation between the N-Methyl protons (~3.8 ppm) and the Quaternary Pyrazole C-5 (~147 ppm) .
-
Secondary Check: The Linker CH (~4.5 ppm) should also show a strong HMBC correlation to Pyrazole C-5 and Pyrazole C-4 .
Workflow 2: Stereochemical Analysis
The piperidine ring exists in a chair conformation. The chiral center at the linker makes the two sides of the piperidine ring non-equivalent (diastereotopic), though this splitting may only be resolvable at high fields (>500 MHz) or low temperatures.
Figure 1: Decision tree for confirming the pyrazole regioisomer using HMBC correlations.
Troubleshooting & Common Impurities
Rotamers and Broadening
At room temperature, the piperidine ring inversion is generally fast on the NMR timescale, averaging the signals. However, if the sample is protonated (salt form) or if the solvent is viscous, signals may broaden.
-
Solution: Heat the NMR probe to 40-50°C to sharpen the aliphatic signals.
Water Suppression
In DMSO-d6, the water peak appears around 3.33 ppm. This can obscure the N-Methyl signal or Piperidine protons.
-
Solution: Use a dry solvent ampoule or run a "presaturation" pulse sequence to suppress the water signal if it overlaps with the N-Methyl singlet.
Trace Impurities
Common synthesis impurities for this scaffold include:
-
Ethyl Acetate: Quartets at 4.03 ppm, Singlet at 1.99 ppm.
-
Methanol: Singlet at 3.16 ppm (in DMSO).
-
Dichloromethane: Singlet at 5.76 ppm.
References
-
Pyrazole Regioisomerism Identification
- Structural analysis of 1-methyl-1H-pyrazole deriv
-
Source:
-
Solvent Effects in NMR
- The effect of DMSO vs Chloroform on chemical shifts.
-
Source:
-
Trace Impurities in NMR Solvents
- NMR Chemical Shifts of Trace Impurities: Common Labor
-
Source:
-
General Piperidine Conformational Analysis
- Stereochemistry of Piperidine Deriv
-
Source:
The Pyrazole Pharmacophore: A Medicinal Chemist’s Guide to Structure-Activity Relationships
[1]
Executive Summary
The pyrazole ring (
This guide dissects the Structure-Activity Relationship (SAR) of pyrazole derivatives, moving beyond basic descriptions to the causal mechanics of ligand-protein interactions. It provides actionable synthetic strategies and validated experimental protocols for researchers optimizing pyrazole-based leads.
The Core Scaffold: Anatomy & Physicochemical Properties
To rationally design pyrazole drugs, one must master the numbering system and the distinct electronic environments of the ring positions.
Numbering and Tautomerism
The pyrazole ring consists of three carbons and two adjacent nitrogens.
-
N1 (Pyrrole-like): The nitrogen attached to a proton (or substituent). It is less basic and serves as a Hydrogen Bond Donor (HBD).
-
N2 (Pyridine-like): The nitrogen with a lone pair in the
orbital. It is basic and serves as a Hydrogen Bond Acceptor (HBA).
Critical Insight: Unsubstituted pyrazoles (
SAR "Hotspots" Visualization
The following diagram maps the functional role of each position in a typical drug discovery context.
Figure 1: Functional mapping of the pyrazole scaffold. N1 dictates binding mode and solubility; C3/C5 control steric fit; C4 is often used for scaffold extension.
Detailed SAR Analysis by Position
N1 Substitution: The Anchor
The substituent at N1 often dictates the primary binding interaction or the ADME profile.
-
Aryl Sulfonamides (e.g., Celecoxib): An
-phenylsulfonamide moiety is critical for COX-2 selectivity. It binds to a hydrophilic side pocket (Arg513/His90) present in COX-2 but accessible in COX-1. -
Alkyl Groups: Small alkyl groups (Methyl, Ethyl) reduce polarity and improve membrane permeability.
-
Hinge Binding: In kinase inhibitors (e.g., Crizotinib), the N1 is often substituted or part of a fused system, positioning the N2 to accept a hydrogen bond from the kinase hinge region.
C3 & C5 Substituents: The "Wings"
Due to the geometry of the ring, C3 and C5 substituents project at angles that often sit in hydrophobic pockets.
-
Steric Clash vs. Fit: In COX-2 inhibitors, a bulky group at C5 (like a phenyl ring) can cause steric clashes in the smaller COX-1 active site, enhancing selectivity for the larger COX-2 site.
-
Electronic Effects: A
group at C3 (as in Celecoxib) withdraws electrons, reducing the basicity of the pyrazole ring and increasing metabolic stability against oxidation.
C4 Substitution: The "Head"
The C4 position is electronically rich and susceptible to electrophilic aromatic substitution.[1]
-
Halogenation: Introducing F or Cl at C4 blocks metabolic oxidation (CYP450) and can fill small hydrophobic voids in the target protein.
-
Scaffold Extension: C4 is the ideal vector for coupling to other aromatic rings to create biaryl systems, a common feature in kinase inhibitors to reach the "back pocket" of the ATP binding site.
Therapeutic Case Studies
COX-2 Inhibitors: Celecoxib[3][4][5]
-
Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) to reduce prostaglandin synthesis without affecting the gastroprotective COX-1.
-
Key SAR Feature: The
sulfonamide binds to the polar side pocket of COX-2. The trifluoromethyl group provides lipophilicity and metabolic resistance. The tolyl group fills a hydrophobic channel.
Kinase Inhibitors: Crizotinib (ALK/ROS1)
-
Mechanism: ATP-competitive inhibition.[2]
-
Key SAR Feature: The pyrazole N2 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The C4 substituent extends into the solvent-front or gatekeeper region, determining selectivity against other kinases.
Synthetic Pathways for SAR Exploration
The Knorr Pyrazole Synthesis remains the most robust method for generating diverse libraries. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4]
Regioselectivity Challenge
When reacting a substituted hydrazine (
-
Solution: Regiochemistry is controlled by steric bulk and solvent polarity. Using bulky substituents on the diketone often favors the formation of the less sterically hindered isomer.
Synthesis Workflow Visualization
Figure 2: Standard Knorr Pyrazole Synthesis workflow.[5] Control of pH and solvent is critical for yield and regioselectivity.
Experimental Protocols
Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole
Objective: Synthesize a Celecoxib analog for SAR evaluation.
Reagents:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)
-
Ethanol (Solvent)[6]
-
Triethylamine (Base)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of the 1,3-diketone in 20 mL of absolute ethanol.
-
Addition: Add 5.5 mmol of the hydrazine hydrochloride.
-
Catalysis: Add 0.5 mL of Triethylamine (TEA) to neutralize the HCl salt and catalyze the nucleophilic attack.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3). -
Work-up: Cool the reaction mixture to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Remove solvent under reduced pressure, redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) to separate regioisomers if necessary.
Validation Check: Confirm structure via
Protocol: In Vitro COX-2 Inhibition Assay
Objective: Determine
Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., Cayman Chemical kit).
Procedure:
-
Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0). Thaw COX-2 enzyme and keep on ice.
-
Inhibitor Incubation:
-
Add 150
assay buffer and 10 Heme to wells. -
Add 10
of COX-2 enzyme. -
Add 10
of the test compound (dissolved in DMSO) at various concentrations (0.01 to 100 ). -
Control: Use DMSO only (100% Activity) and DuP-697 (Positive Control Inhibitor).
-
Incubate for 5–10 minutes at
.
-
-
Reaction Initiation: Add 10
of Arachidonic Acid (substrate) and 20 of TMPD (colorimetric substrate). -
Measurement: Shake plate for a few seconds. Incubate for 5 minutes.
-
Read: Measure absorbance at 590 nm using a microplate reader.
-
Analysis: Calculate % Inhibition
. Plot log[Concentration] vs. % Inhibition to determine .
Summary of FDA-Approved Pyrazoles
| Drug Name | Target | Indication | Key SAR Feature |
| Celecoxib | COX-2 | Inflammation/Pain | N1-sulfonamide confers COX-2 specificity; C3-CF3 adds metabolic stability. |
| Ruxolotinib | JAK1/2 | Myelofibrosis | Pyrazole fused to pyrimidine; N-H forms H-bond with kinase hinge. |
| Crizotinib | ALK/ROS1 | NSCLC (Lung Cancer) | 4-position substitution extends into hydrophobic pocket; 3-position pi-stacking. |
| Apixaban | Factor Xa | Anticoagulant | Fused pyrazole-piperidinone; rigid scaffold orients P1/P4 binding groups. |
| Avapritinib | KIT/PDGFRA | GIST (Cancer) | N1-methyl pyrazole; precise fit for mutated KIT active site. |
References
-
Pharmacological Activities of Pyrazole and Its Derivatives: A Review. International Journal of Pharmaceutical Sciences. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Institutes of Health (PubMed). [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs. National Institutes of Health (PubMed). [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry (Elsevier). [Link][7]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Activity Assessment of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Authored by a Senior Application Scientist
Abstract
The discovery and characterization of novel chemical entities are foundational to therapeutic innovation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade for a novel compound, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol. Given the absence of a predefined biological target for this molecule, a systematic, multi-tiered approach is essential to elucidate its potential pharmacological activity. These application notes detail protocols for primary screening against common drug target classes—enzyme inhibition and G-protein coupled receptor (GPCR) modulation—followed by critical secondary assays for hit validation and a standard cytotoxicity assessment to determine a preliminary therapeutic window. The methodologies are designed to be self-validating, incorporating essential controls and data analysis techniques to ensure scientific rigor and reproducibility.
PART 1: Introduction and Scientific Rationale
The compound this compound possesses a chemical scaffold that is prevalent in many biologically active molecules. The pyrazole moiety is a common feature in compounds targeting kinases and other enzymes, while the piperidine ring is frequently found in ligands for G-protein coupled receptors (GPCRs). Therefore, a logical first step in characterizing this novel compound is to screen it against these two major classes of drug targets.
In vitro assays are the cornerstone of early drug discovery, offering a controlled environment to assess the biological activity of a compound before committing to more complex and resource-intensive in vivo studies.[1][2][3] A tiered or cascaded screening approach is a highly effective strategy.[4] It begins with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to more specific secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action. Finally, cytotoxicity assays are performed to ensure that the observed activity is not due to general cell toxicity.[5]
This guide will provide detailed protocols for:
-
Primary Screening:
-
A generic enzyme inhibition assay.
-
A functional GPCR assay.
-
-
Secondary/Orthogonal Assays: For hit confirmation and characterization.
-
Cytotoxicity Assessment: To evaluate the compound's effect on cell viability.
PART 2: Primary Assay Protocols
The following protocols are designed as templates and should be optimized for specific targets of interest.
Generic Enzyme Inhibition Assay (e.g., Kinase Assay)
Enzyme inhibitors are crucial in treating various diseases, including cancer and inflammatory conditions.[6] This protocol describes a common method to assess a compound's ability to inhibit enzyme activity.
Principle: This assay measures the activity of an enzyme by detecting the product of the enzymatic reaction. The inhibitory effect of the test compound is determined by the reduction in product formation.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the chosen enzyme (e.g., Tris-HCl with MgCl2 and DTT for many kinases).
-
Enzyme Solution: Dilute the enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal.
-
Substrate Solution: Prepare the substrate (e.g., a peptide for a kinase) and any necessary co-factors (e.g., ATP) in the assay buffer.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions to the wells of a microtiter plate. Include wells for a positive control (no compound) and a negative control (no enzyme).
-
Add 48 µL of the enzyme solution to each well (except the negative control) and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+ in a kinase reaction).
-
Detect the product formation using an appropriate method (e.g., luminescence, fluorescence, or absorbance) with a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Functional G-Protein Coupled Receptor (GPCR) Assay (e.g., cAMP Assay)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[7][8] Functional assays measure the downstream signaling events upon GPCR activation or inhibition.[9]
Principle: This assay measures the change in the intracellular concentration of a second messenger, such as cyclic AMP (cAMP), following the stimulation or inhibition of a GPCR.
Experimental Protocol:
-
Cell Culture and Reagent Preparation:
-
Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells). Culture the cells in the recommended medium and conditions.
-
Test Compound: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Agonist/Antagonist: Prepare solutions of a known agonist and antagonist for the GPCR to serve as controls.
-
cAMP Detection Kit: Use a commercially available kit (e.g., HTRF, FRET, or ELISA-based) for cAMP detection and prepare reagents according to the manufacturer's instructions.
-
-
Agonist Mode Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Remove the culture medium and add the test compound dilutions to the cells.
-
Incubate for a specific time at 37°C to stimulate the receptor.
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit and a plate reader.
-
-
Antagonist Mode Assay Procedure:
-
Pre-incubate the cells with the test compound dilutions for a specific period.
-
Add a known agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Incubate for the optimal stimulation time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis:
-
Agonist Mode: Plot the response (e.g., fluorescent signal) against the logarithm of the compound concentration and fit the data to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Calculate the percent inhibition of the agonist response and plot it against the logarithm of the compound concentration to determine the IC50 value.
PART 3: Secondary and Orthogonal Assays
Positive "hits" from the primary screens require further validation to confirm their activity and rule out artifacts.[4]
For Enzyme Inhibitors:
-
IC50 Determination: A full dose-response curve with a finer titration of the compound concentration should be performed to accurately determine the IC50 value.
-
Mechanism of Inhibition Studies: To understand how the compound inhibits the enzyme, kinetic studies can be performed by measuring the enzyme activity at various substrate and inhibitor concentrations. This can help determine if the inhibition is competitive, non-competitive, or uncompetitive.[10]
For GPCR Modulators:
-
Dose-Response Curves: Generate detailed dose-response curves to accurately determine EC50 or IC50 values.
-
Orthogonal Assays: Confirm the activity using an assay that measures a different downstream signaling event (e.g., β-arrestin recruitment or calcium flux for Gq-coupled receptors).[8][11] This helps to ensure the observed activity is not due to assay-specific interference.
PART 4: Cytotoxicity Assessment
It is crucial to determine if the observed biological activity of the compound is due to a specific interaction with the target or simply a result of general cytotoxicity.[5]
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Experimental Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., the one used in the GPCR assay or a standard line like HeLa or HepG2) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same range of concentrations of this compound used in the primary assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Therapeutic Index (TI): A preliminary therapeutic index can be calculated as TI = CC50 / IC50 (or EC50). A higher TI suggests a greater window between the desired therapeutic effect and toxicity.
PART 5: Data Presentation and Visualization
Data Summary Tables
| Assay Type | Parameter | Value | Units |
| Enzyme Inhibition | IC50 | e.g., 1.2 | µM |
| GPCR Agonism | EC50 | e.g., 0.5 | µM |
| GPCR Antagonism | IC50 | e.g., 2.5 | µM |
| Cytotoxicity | CC50 | e.g., >50 | µM |
Experimental Workflow Visualization
Caption: In vitro screening cascade for a novel compound.
Hypothetical GPCR Signaling Pathway
Caption: A hypothetical Gs-coupled GPCR signaling pathway.
PART 6: References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. international-biopharma.com [international-biopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.biobide.com [blog.biobide.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Application Note: Optimizing Cell-Based Screening for Pyrazole Kinase Inhibitors
Topic: Cell-Based Assays for Pyrazole Compound Screening Content Type: Application Note & Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Engineers
From Solubility to Signal Transduction: A Strategic Guide
Introduction: The Pyrazole Privilege
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its structural rigidity and ability to act as both a hydrogen bond donor and acceptor allow it to bind with high affinity to the ATP-binding pockets of kinases.
Prominent examples include Ruxolitinib (JAK1/2 inhibitor), Celecoxib (COX-2 inhibitor), and Crizotinib (ALK/ROS1 inhibitor). However, the very lipophilicity that drives membrane permeability in pyrazoles often leads to poor aqueous solubility and non-specific binding in cell-based assays.
This guide details a validated workflow for screening pyrazole libraries, specifically focusing on Janus Kinase (JAK) inhibition as a model system. We prioritize distinguishing true pharmacological efficacy from artifacts caused by precipitation or off-target toxicity.
Strategic Workflow & Compound Management
Before pipetting cells, the physicochemical properties of pyrazoles must be managed. Many pyrazole derivatives exhibit "brick dust" properties—high melting points and low water solubility.
Graphviz Diagram: Screening Logic Flow
Figure 1: Hierarchical screening workflow designed to eliminate false positives due to toxicity or precipitation.
Critical Protocol: Compound Preparation
Objective: Prevent compound precipitation in cell culture media (a common cause of false negatives in kinase assays).
-
Stock Prep: Dissolve pyrazoles in 100% DMSO to 10 mM. Vortex for 60 seconds. If visual particulate remains, sonicate for 5 minutes.
-
Intermediate Dilution (The "Step-Down"): Do not pipette 10 mM stock directly into aqueous media.
-
Create a 100x intermediate plate in media without serum (serum proteins can mask precipitation).
-
Example: Dilute 10 mM stock to 100 µM in PBS/DMSO (1% DMSO final).
-
-
Final Dosing: Transfer from intermediate plate to cell plate. Final DMSO concentration must be <0.5% to avoid solvent-induced cytotoxicity.
Module 1: Cytotoxicity Screening (The Foundation)
Method: ATP-based Luminescence (e.g., CellTiter-Glo®) Why: Pyrazoles can induce necrotic cell death independent of kinase inhibition. We must filter these out early. ATP assays are preferred over MTT/MTS because pyrazoles can sometimes interfere with tetrazolium reduction, leading to false viability signals.
Protocol: ATP Viability Assay
Reagents:
-
Cell Line: HEL (Erythroleukemia) or Ba/F3 (JAK-dependent).
-
Reagent: CellTiter-Glo (Promega) or ATPlite (PerkinElmer).
Steps:
-
Seeding: Dispense 5,000 cells/well in 384-well white opaque plates (25 µL volume).
-
Incubation: Allow cells to adhere/equilibrate for 4–6 hours.
-
Treatment: Add 5 µL of 6x compound solution. Include:
-
Positive Control: Staurosporine (1 µM).
-
Negative Control: 0.5% DMSO Vehicle.
-
-
Exposure: Incubate for 24 hours at 37°C, 5% CO₂.
-
Lysis/Detection: Equilibrate plate to room temperature (RT) for 30 mins. Add 30 µL CellTiter-Glo reagent.
-
Read: Shake for 2 mins (orbital). Incubate 10 mins (dark). Read Luminescence (0.5s integration).
Data Output: Calculate % Viability relative to DMSO control. Discard compounds showing >50% toxicity at screening concentration (typically 10 µM) unless cytotoxicity is the desired endpoint.
Module 2: Functional Kinase Screening (The Specificity)
Target: JAK/STAT Pathway (Phospho-STAT3/5 Detection) Method: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA. Why: Unlike Western blots, these are "mix-and-read" assays suitable for screening. They detect the phosphorylation state of the downstream effector (STAT), confirming the pyrazole successfully entered the cell and inhibited the kinase.
Graphviz Diagram: JAK/STAT Signaling Target
Figure 2: The pyrazole compound competes for the ATP binding site on JAK, preventing STAT phosphorylation.[3][4]
Protocol: Cell-Based AlphaLISA for p-STAT3
Concept: A sandwich immunoassay where Donor beads (Streptavidin) bind a biotinylated anti-total-STAT antibody, and Acceptor beads bind an anti-phospho-STAT antibody. Proximity generates a chemiluminescent signal.
-
Starvation: Seed cells in serum-free media for 4 hours. (Crucial: Reduces basal phosphorylation noise).
-
Pre-Treatment: Add Pyrazole compounds (e.g., 10-point dose response). Incubate 1 hour.
-
Stimulation: Add Cytokine (e.g., IL-6 at EC80 concentration) for 15–30 minutes. Timing is critical; phosphorylation is transient.
-
Lysis: Add 5x AlphaLISA Lysis Buffer enriched with phosphatase inhibitors (Na₃VO₄). Shake 10 mins.
-
Reaction:
-
Transfer 5 µL lysate to ProxiPlate-384.
-
Add 5 µL Acceptor Mix (Anti-pSTAT3). Incubate 1 hr.
-
Add 5 µL Donor Mix (Biotin-Anti-TotalSTAT3 + Beads). Incubate 1 hr (Dark).
-
-
Read: Measure Alpha signal (615 nm emission) on a multimode reader (e.g., EnVision).
Data Analysis & Validation Standards
Z-Factor Calculation
To ensure the assay is robust enough for screening, calculate the Z-factor using positive (Ruxolitinib) and negative (DMSO) controls.
-
Target: Z' > 0.5 is required for a reliable screen.
Summary of Key Parameters
| Parameter | Viability Assay (Module 1) | Functional Assay (Module 2) |
| Readout | ATP (Luminescence) | Phospho-Protein (Alpha/HTRF) |
| Incubation | 24–72 Hours | 1 Hour (Drug) + 30 min (Stim) |
| Serum Status | 10% FBS (Standard) | 0% FBS (Starvation required) |
| Key Control | Staurosporine (Kill) | Ruxolitinib (Inhibit) |
| Common Artifact | Color quenching by compound | Hook effect (excess antigen) |
Troubleshooting Pyrazole Assays
Issue 1: High potency in biochemical assay, but inactive in cells.
-
Cause: Poor permeability or efflux pump (P-gp) substrate.
-
Solution: Perform a parallel PAMPA assay or add P-gp inhibitors (Verapamil) to check if potency is restored.
Issue 2: Steep dose-response curve (Hill slope > 3).
-
Cause: Compound precipitation at high concentrations (The "Brick Dust" effect).
-
Solution: Check the solubility limit in media. Censor data points above the solubility limit.
Issue 3: High background in AlphaLISA.
-
Cause: Biotin interference from media (RPMI contains high biotin).
-
Solution: Use DMEM or specific low-biotin media for the functional step.
References
-
Pyrazole Significance: Kumar R, et al. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.[2] Curr Top Med Chem. 2023.[2]
-
Assay Guidance: Riss TL, et al. Cell Viability Assays. Assay Guidance Manual [Internet].[5][6][7] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6][7]
-
Kinase Profiling: Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Application Notes.
-
Ruxolitinib Mechanism: Jakafi (ruxolitinib) Mechanism of Action. Incyte Corporation.[4]
-
ATP Assay Principles: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.[3][6]
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. hcp.jakafi.com [hcp.jakafi.com]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Introduction: The Pursuit of Kinase Modulation
Protein kinases are a large and crucial family of enzymes that orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[2]
The compound, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol, possesses structural motifs, such as the pyrazole and piperidine rings, which are present in known kinase inhibitors. For instance, a different pyrimidine-based compound with a methyl-pyrazol and piperidine structure has been identified as a potent CHK1 inhibitor.[3] This structural similarity suggests that this compound may also exhibit kinase inhibitory activity. To ascertain and quantify this potential, a robust and reliable kinase inhibition assay is essential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a detailed protocol for evaluating the kinase inhibitory potential of this compound. Given that the specific kinase target for this compound is not yet defined, we will focus on a universally applicable and highly sensitive luminescence-based assay, the ADP-Glo™ Kinase Assay. This platform is adaptable to a wide range of kinases and is well-suited for high-throughput screening (HTS) and selectivity profiling.[4][5]
Principle of the Kinase Inhibition Assay
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. The assay quantifies the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate. The inhibitory effect of a test compound is determined by the extent to which it diminishes this enzymatic activity.[1]
This protocol will detail a luminescence-based method that measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[6] A higher luminescence signal corresponds to greater ADP production and thus higher kinase activity. Conversely, a lower luminescence signal indicates reduced ADP formation, signifying inhibition of the kinase by the test compound.[6]
Visualizing the Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format, which is suitable for HTS. Volumes can be scaled for 96-well plates.
I. Materials and Reagents
-
Test Compound: this compound, dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Appropriate substrate for the chosen kinase (peptide or protein).
-
ATP: Adenosine triphosphate, high purity.
-
Assay Buffer: Buffer composition will be kinase-specific, but a general buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ADP and ATP standards
-
-
Positive Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine for broad-spectrum inhibition).
-
Plates: White, opaque 384-well assay plates (low volume).
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate shaker.
-
Luminometer plate reader.
-
II. Experimental Procedure
A. Reagent Preparation
-
Test Compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the test compound in 100% DMSO to create a concentration range (e.g., 10-point, 3-fold dilution series). This will be your 100x final concentration plate.
-
-
Kinase and Substrate Solution:
-
Dilute the kinase and substrate to a 2x final concentration in the assay buffer. The optimal concentrations of kinase and substrate should be determined empirically in a preliminary experiment to ensure the assay is in the linear range.
-
-
ATP Solution:
-
Prepare a 4x final concentration of ATP in the assay buffer. The ATP concentration should ideally be at the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[7]
-
B. Assay Plate Setup
-
Compound Addition:
-
Transfer 0.5 µL of the serially diluted test compound, positive control inhibitor, and DMSO (for 0% inhibition control) to the appropriate wells of the 384-well plate.
-
-
Kinase/Substrate Addition:
-
Add 10 µL of the 2x kinase/substrate solution to all wells.
-
Mix the plate on a shaker for 1 minute.
-
Pre-incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 4x ATP solution to all wells to start the kinase reaction.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear phase.
-
C. Detection
-
Stop Kinase Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate on a shaker for 1 minute.
-
Incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.[6]
-
-
Convert ADP to ATP and Generate Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate on a shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]
-
-
Measure Luminescence:
-
Read the luminescence of the plate using a luminometer.
-
III. Data Analysis
-
Calculate Percent Inhibition:
-
The raw luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration.
-
0% Inhibition (High Signal): Wells containing DMSO only.
-
100% Inhibition (Low Signal): Wells with a high concentration of the positive control inhibitor or no kinase.
-
Formula:
Where Signal_Background is the signal from wells without kinase.
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2]
-
Data Presentation: A Hypothetical Example
The following table summarizes hypothetical results for the inhibition of a generic kinase by this compound.
| Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
| 100 | 15,000 | 95.0 |
| 33.3 | 25,000 | 91.7 |
| 11.1 | 50,000 | 83.3 |
| 3.7 | 100,000 | 66.7 |
| 1.2 | 180,000 | 40.0 |
| 0.4 | 250,000 | 16.7 |
| 0.13 | 290,000 | 3.3 |
| 0.04 | 300,000 | 0.0 |
| DMSO (0%) | 300,000 | 0.0 |
| No Kinase | 10,000 | 100.0 |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the assay, several controls are essential:
-
Positive Control: A known inhibitor for the target kinase should be included to validate the assay's ability to detect inhibition.
-
Negative Control (DMSO): This represents 0% inhibition and is used to define the maximum signal window.
-
No Kinase Control: This serves as the background signal and represents 100% inhibition.
-
Z'-Factor Calculation: To assess the quality and robustness of the assay for HTS, the Z'-factor should be calculated using the positive and negative controls. A Z'-factor greater than 0.5 is indicative of an excellent assay.[8]
Alternative and Complementary Assay Formats
While the ADP-Glo™ assay is a robust choice, other formats can provide complementary information.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology measures the phosphorylation of a substrate using a FRET-based detection method.[9][10] It is another excellent choice for HTS.
-
AlphaScreen®/AlphaLISA®: These bead-based proximity assays can be used to detect substrate phosphorylation and are highly sensitive.[11][12]
-
Radiometric Assays: Considered the "gold standard" for direct measurement of kinase activity, these assays use ³²P- or ³³P-labeled ATP.[13][14] They are highly sensitive but require handling of radioactive materials.
Mechanism of Action: ATP Competition
To determine if this compound acts as an ATP-competitive inhibitor, the IC₅₀ can be determined at various ATP concentrations. For an ATP-competitive inhibitor, the IC₅₀ value will increase with increasing ATP concentrations.[15] This relationship can be described by the Cheng-Prusoff equation.[7]
Caption: Modes of kinase inhibition.
Conclusion
This application note provides a comprehensive and adaptable framework for the initial characterization of this compound as a potential kinase inhibitor. The detailed ADP-Glo™ protocol, coupled with robust data analysis and the inclusion of essential controls, will enable researchers to generate high-quality, reproducible data. Further investigation into the mechanism of action and selectivity profiling against a panel of kinases will be crucial next steps in elucidating the therapeutic potential of this compound.
References
-
Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Auld, D. S., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
An, S., et al. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Zhang, Y., et al. (2008). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Fabien, B., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
American Association for Cancer Research. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Retrieved from [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]
-
Shults, M. D., et al. (2011). A high-throughput, radiometric kinase assay. PMC. Retrieved from [Link]
-
Zhang, W., et al. (2016). Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors. PMC. Retrieved from [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]
-
Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. promega.com.br [promega.com.br]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Note: Utilization of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol in Cancer Cell Lines
This Application Note is designed for researchers utilizing (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol (hereafter referred to as PP-MeOH ) in oncology research.
While often categorized as a synthetic intermediate, this scaffold represents a "privileged structure" in kinase inhibitor discovery (specifically for ALK , ROS1 , and c-MET targets). It serves as a critical Fragment-Based Drug Discovery (FBDD) probe and a structural template for designing next-generation ATP-competitive inhibitors.
Introduction & Mechanism of Action
This compound is a functionalized pharmacophore containing two critical domains:
-
The Pyrazole "Head": A classic hinge-binding motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., residues Met1199 in ALK or Met1160 in c-MET).
-
The Piperidine "Tail": A solubilizing group that often extends into the solvent-exposed region or the ribose-binding pocket, improving pharmacokinetic properties.
-
The Methanol Linker: A chiral or pro-chiral center allowing for the attachment of hydrophobic moieties (e.g., halogenated phenyls) via ether linkages—a strategy validated by drugs like Crizotinib .
Why Use This Fragment in Cell Lines?
Unlike fully optimized drugs (e.g., Crizotinib, Ceritinib), PP-MeOH is a low-affinity fragment. Researchers apply it to cancer cell lines for three specific purposes:
-
Fragment Screening (FBDD): To validate the "ligandability" of a target kinase using high-concentration cellular thermal shift assays (CETSA).
-
Competition Assays: To determine if the pyrazole-piperidine core alone can displace known inhibitors or radioligands.
-
Metabolic Stability Profiling: To assess the cellular stability of the pyrazole-piperidine linkage before investing in complex synthesis.
Chemical Properties & Reconstitution[1]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Weight | ~195.26 g/mol |
| Solubility (Water) | Low to Moderate (pH dependent) |
| Solubility (DMSO) | High (>50 mM) |
| Stability | Stable at -20°C (solid); 1 week at 4°C (solution) |
| Primary Targets | ALK, c-MET, ROS1 (Low Affinity/Fragment) |
Reconstitution Protocol
Critical Step: The secondary amine on the piperidine ring makes this compound basic.
-
Stock Solution (100 mM): Dissolve 19.5 mg of PP-MeOH in 1 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as the pyrazole moiety may bind non-specifically.
-
Storage: Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.
Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that PP-MeOH engages the target kinase (e.g., ALK) inside the living cell, despite low potency.
Rationale: Fragments often have high IC50 values (µM range). Traditional proliferation assays (MTT) may fail to detect binding. CETSA measures the thermal stabilization of the protein upon ligand binding.
Materials:
-
H3122 cells (EML4-ALK positive) or MKN-45 cells (c-MET amplified).
-
PP-MeOH (100 mM stock).
-
Lysis Buffer (with protease inhibitors).
Workflow:
-
Seeding: Seed cells at 1x10^6 cells/mL in 6-well plates. Incubate overnight.
-
Treatment: Treat cells with 50 µM PP-MeOH or DMSO control for 1 hour at 37°C. (Note: High concentration is required for fragments).
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes.
-
Lysis: Freeze-thaw (liquid nitrogen / 25°C) three times to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).
-
Detection: Perform Western Blot for ALK or c-MET.
-
Analysis: Plot the relative band intensity vs. temperature. A right-shift in the melting curve indicates target engagement.
Protocol B: Competitive Proliferation Assay (High-Dose Fragment)
Objective: To determine the baseline cytotoxicity of the scaffold.
Rationale: Before synthesizing complex analogs, one must ensure the "warhead" (PP-MeOH) is not intrinsically cytotoxic due to off-target effects.
-
Cell Lines:
-
Target Positive: H3122 (ALK+), H2228 (ALK+).
-
Target Negative: A549 (KRAS mutant, ALK wt) - Negative Control.
-
-
Seeding: 3,000 cells/well in 96-well plates.
-
Dosing: Prepare a serial dilution of PP-MeOH ranging from 0.1 µM to 200 µM .
-
Note: Most potent kinase inhibitors have IC50 < 100 nM. For this fragment, expect IC50 > 10 µM.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo or MTT reagent. Read luminescence/absorbance.
-
Interpretation:
-
Specific Toxicity: If IC50 in H3122 << A549, the fragment has specific activity.
-
Non-Specific Toxicity: If IC50 is ~50-100 µM in all lines, the fragment is non-specifically toxic (membrane disruption).
-
Visualization: Fragment-to-Lead Logic
The following diagram illustrates how PP-MeOH serves as the "Anchor" in the design of high-potency inhibitors like Crizotinib, and how it is evaluated in the workflow described above.
Figure 1: Workflow for validating PP-MeOH as a kinase scaffold. The fragment undergoes CETSA screening to confirm hinge binding before chemical elaboration into a lead compound.
Synthetic Utility in Biological Contexts[2][3][4][5][6]
For researchers using this molecule to synthesize probes in situ or in chemical biology applications:
Derivatization Strategy (Mitsunobu Coupling): The secondary alcohol on the linker is the primary handle for increasing potency.
-
Reaction: PP-MeOH + Phenol Derivative + DIAD + PPh3.
-
Target: This reaction creates the ether linkage found in Crizotinib and Ensartinib .
-
Stereochemistry: Note that the commercial PP-MeOH is often racemic. The (R)-enantiomer of the resulting ether is typically the bioactive form for ALK inhibition [1].
Click Chemistry Precursor: The secondary amine on the piperidine ring can be functionalized with an azide or alkyne linker. This allows the PP-MeOH warhead to be used in PROTAC (Proteolysis Targeting Chimera) synthesis to degrade ALK/MET rather than just inhibit it [2].
References
-
Cui, J. J., et al. (2011). Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib), a multitargeted protein kinase inhibitor for the treatment of anaplastic lymphoma kinase positive non-small cell lung cancer. Journal of Medicinal Chemistry, 54(18), 6342-6363.
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
-
SmallMolecules.com. (2024). Product Data Sheet: (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol.[1]
Sources
analytical methods for (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol quantification
Application Note: Analytical Quantification & Characterization of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Introduction & Molecule Profile
This guide details the analytical strategy for This compound , a critical bifunctional building block often utilized in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Crizotinib).
The molecule presents specific analytical challenges:
-
High Polarity/Basicity: The secondary amine on the piperidine ring (pKa ~11.0) causes severe peak tailing on standard C18 columns due to silanol interactions.
-
Weak Chromophore: The pyrazole ring lacks the strong UV absorption of extended aromatic systems, requiring low-UV detection or Mass Spectrometry.
-
Chirality: The methine bridge creates a chiral center. Enantiomeric purity (ee%) is often a Critical Quality Attribute (CQA) for downstream pharmaceutical efficacy.
Physicochemical Profile:
-
Structure: Pyrazole ring linked to a Piperidine ring via a Methanol bridge.
-
Molecular Weight: ~195.26 g/mol .
-
Solubility: Soluble in Methanol, DMSO, and dilute aqueous acid. Sparingly soluble in neutral water/hexane.
Method 1: High-pH Reverse Phase HPLC (Assay & Impurities)
Objective: Routine quantification (Assay) and chemical purity analysis. Scientific Rationale: Standard acidic mobile phases (TFA/Formic Acid) protonate the piperidine nitrogen, preventing silanol interaction but often resulting in poor retention (early elution) and band broadening. A High-pH strategy keeps the piperidine deprotonated (neutral), increasing hydrophobicity for better retention and sharper peak shape on hybrid-silica columns.
Protocol Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV at 225 nm (Primary) and 254 nm (Secondary) |
| Injection Vol | 5-10 µL |
| Diluent | 50:50 Methanol:Water (Avoid pure acetonitrile to prevent precipitation of buffer salts) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
System Suitability Criteria (SST)
-
Tailing Factor (T): NMT 1.5 (Critical for basic amines).
-
% RSD (n=5): NMT 2.0% for main peak area.
-
Theoretical Plates: NLT 5000.
Method 2: Normal Phase Chiral HPLC (Enantiomeric Purity)
Objective: Determination of Enantiomeric Excess (ee%). Scientific Rationale: The separation of the (R) and (S) enantiomers requires a polysaccharide-based stationary phase. Because the molecule is a basic amine, Diethylamine (DEA) must be added to the mobile phase to block non-specific binding sites on the stationary phase, ensuring the separation is driven solely by chiral recognition.
Protocol Parameters
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV at 230 nm |
| Sample Conc. | 0.5 mg/mL in Ethanol or IPA |
Note: If solubility in Hexane/IPA is poor, the sample can be dissolved in minimal Ethanol and diluted with the mobile phase.
Method 3: LC-MS/MS (Trace Quantification)
Objective: Trace analysis (e.g., cleaning validation or genotoxic impurity screening).
Scientific Rationale: Electrospray Ionization (ESI) in Positive mode is highly sensitive for this molecule due to the easily protonatable piperidine nitrogen (
Protocol Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Source: ESI Positive Mode.
-
Column: Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 1.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MRM Transitions (Optimized)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 196.2 | 84.1 (Piperidine ring fragment) | 25 | 50 |
| 196.2 | 111.1 (Pyrazole-methanol fragment) | 35 | 50 |
Experimental Workflow & Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the stage of drug development.
Figure 1: Analytical decision matrix for method selection based on data requirements (Purity vs. Chirality vs. Sensitivity).
Sample Preparation Protocol (Standard)
Caution: The piperidine moiety can react with atmospheric CO₂ to form carbamates or interact with glass surfaces at trace levels.
-
Stock Solution (1.0 mg/mL):
-
Weigh 25 mg of substance into a 25 mL volumetric flask.
-
Add 15 mL of Methanol (do not use Acetonitrile initially as solubility may be limited).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Methanol.[1]
-
-
Working Standard (0.1 mg/mL):
-
Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask.
-
Dilute to volume with Diluent (50:50 Methanol:Water or Mobile Phase A).
-
Note: For LC-MS, use plastic (polypropylene) vials to prevent adsorption of the basic amine to glass silanols at low concentrations.
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (Protocol grounded on piperidine derivative quantification). Retrieved from [Link]
-
Der Pharma Chemica. (2016). Enantioselective Analysis of Crizotinib by Chiral LC Method.[1][2] (Reference for Chiral separation of Pyrazole-Piperidine analogs). Retrieved from [Link]
-
Waters Corporation. XBridge Columns: High pH Stability for Basic Compounds. (Technical reference for column selection). Retrieved from [Link]
Sources
Application Note: HPLC Method Development for Pyrazole Compounds
Introduction & Scientific Context
Pyrazole derivatives (e.g., Celecoxib, Rimonabant, Viagra) represent a cornerstone scaffold in modern medicinal chemistry due to their diverse biological activities. However, for the analytical chemist, they present a specific triad of challenges: basicity , regioisomerism , and annular tautomerism .
Standard generic gradient methods often fail with pyrazoles, resulting in severe peak tailing, retention loss, or "ghost" peak splitting. This guide moves beyond trial-and-error, establishing a causality-driven protocol based on the physicochemical behavior of the pyrazole nucleus.
The "Silanol Effect" Mechanism
The pyrazole nitrogen (N2) possesses a lone pair that renders the molecule basic (typical pKa ~2.5 – 4.0, though substituents can shift this significantly). On traditional silica-based columns, residual silanol groups (Si-OH) are acidic.
-
The Interaction: At neutral or weak acidic pH (pH 4-6), the pyrazole is partially protonated, and silanols are ionized (Si-O⁻).
-
The Result: Strong ionic interaction leads to kinetic lag, manifesting as severe peak tailing (Asymmetry > 1.5).
Physicochemical Profiling & Column Strategy
Before injecting a sample, analyze the specific pyrazole derivative.
| Parameter | Impact on HPLC | Strategic Adjustment |
| Basicity (pKa) | Determines ionization state at mobile phase pH. | Rule of 2: Operate at pH < (pKa - 2) or pH > (pKa + 2) to keep the molecule 100% ionized or 100% neutral. |
| LogP (Hydrophobicity) | Determines retention factor ( | Pyrazoles are often polar. If LogP < 1, standard C18 may cause elution in the void. Use Aq-C18 or HILIC . |
| Tautomerism | 1H- and 2H- tautomers interconvert. | Rapid interconversion during chromatography causes peak broadening. Control via pH (lock the form) or Temperature (accelerate kinetics). |
Decision Logic: The Method Selection Tree
The following diagram illustrates the logical flow for selecting the initial method conditions based on analyte properties.
Figure 1: Decision tree for selecting mobile phase and stationary phase chemistry based on detection requirements and analyte basicity.
Detailed Experimental Protocols
Protocol A: The "High pH" Screening (Recommended)
Why: At pH 10, the pyrazole and residual silanols are both deprotonated (neutral pyrazole, negative silanol). However, the neutral pyrazole does not interact ionically with the silanols, and its hydrophobicity increases, improving retention and peak symmetry.
Reagents:
-
Buffer: 10 mM Ammonium Bicarbonate (adjust to pH 10.0 with Ammonium Hydroxide).
-
Organic: HPLC Grade Acetonitrile (MeCN).
-
Column: Critical - Must be Hybrid Particle Technology (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica columns at pH 10.
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).
-
Wavelength: 254 nm (aromatic ring) and 220 nm (amide/carbonyl).
Gradient Table:
| Time (min) | % Buffer (A) | % MeCN (B) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Protocol B: The "Ion Suppression" Acidic Method
Why: If High pH is not an option (e.g., analyte instability), use low pH to protonate silanols (suppressing their activity).
Reagents:
-
Buffer: 0.1% Formic Acid (for MS) or 0.1% Trifluoroacetic Acid (TFA) (for UV).
-
Note: TFA acts as an ion-pairing agent, masking the positive charge of the pyrazole and significantly improving peak shape compared to Formic Acid.
-
-
Column: High-coverage C18 (e.g., Agilent Zorbax Eclipse Plus).
Optimization & Troubleshooting
The Regioisomer Challenge
Pyrazoles often exist as regioisomers (e.g., 1,3- vs 1,5-substituted). These isomers have identical mass and very similar hydrophobicity.
-
Solution: Leverage
- interactions. -
Action: Switch from C18 to a Phenyl-Hexyl or Biphenyl column. The aromatic ring of the stationary phase interacts differentially with the electron density of the pyrazole isomers, often providing baseline resolution where C18 fails.
Tautomerism (The "Ghost" Peak)
If a pure pyrazole standard appears as two peaks or a "saddle" peak:
-
Diagnosis: Stop flow. If the ratio of peaks changes over time, it is degradation. If it remains constant but peaks coalesce at higher temperatures, it is tautomerism.
-
Remediation:
-
Thermodynamic Control: Increase column temperature to 60°C (if column stable). This speeds up the proton exchange, averaging the signal into a single sharp peak.
-
pH Lock: Ensure the pH is at least 2 units away from the pKa. Tautomerism is most active near the pKa.
-
Workflow Visualization
Figure 2: Optimization loop for addressing common pyrazole chromatographic anomalies.
References
-
Phenomenex. (2023).[2] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters Hybrid Particles. Retrieved from [Link]
-
SIELC Technologies. (2018).[3] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2023). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]
Sources
Application Note: Preparation of Stock Solutions for (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
This Application Note is designed for researchers and drug development professionals requiring high-precision stock solutions of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol . This compound is a functionalized heterocyclic building block, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1) or GPCR ligands.
Introduction & Compound Profile
Accurate biological evaluation relies on the integrity of the starting stock solution.[1] this compound contains a secondary amine (piperidine) and a polar hydroxyl group. This dual polarity presents specific solubility challenges: the free base is lipophilic but prone to carbonate formation upon air exposure, while salt forms (HCl, TFA) are highly polar and hygroscopic.
Physicochemical Properties
| Property | Value | Notes |
| Compound Name | This compound | |
| Formula | C₁₀H₁₇N₃O | Free Base |
| Molecular Weight | 195.26 g/mol (Free Base) | Critical:[2] Check CoA.[3] HCl salt MW ≈ 231.72 g/mol . |
| CAS Number | Not widely listed (Analog N-Me: 2060042-08-0) | Treat as NCE (New Chemical Entity). |
| pKa (Predicted) | ~11.0 (Piperidine NH), ~14 (OH) | Basic secondary amine. |
| Physical State | White to off-white solid | Hygroscopic in salt form. |
Solubility Profile (Empirical & Predicted)
-
DMSO: Soluble (>50 mM). Recommended for biological assays.[1]
-
Ethanol: Soluble.[2][4][5] Useful for chemical synthesis but volatile for long-term storage.
-
Water: Poor solubility for Free Base at neutral pH; Soluble at pH < 9. Salt forms are water-soluble.[2]
Protocol: Preparation of 100 mM DMSO Stock Solution
Objective: Prepare 1 mL of a 100 mM stock solution. Safety: Wear standard PPE (gloves, lab coat, safety glasses). Handle DMSO in a fume hood.
Materials
-
Compound: this compound (>95% purity).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.
-
Vial: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Procedure
Step 1: Verification of Form
Before weighing, consult the Certificate of Analysis (CoA) to determine if the compound is a Free Base or a Salt (e.g., HCl, TFA). This alters the required mass significantly.
| Target Conc.[1][2][6] | Volume | Mass (Free Base) | Mass (Mono-HCl Salt) | Mass (Di-HCl Salt) |
| 10 mM | 1 mL | 1.95 mg | 2.32 mg | 2.68 mg |
| 100 mM | 1 mL | 19.53 mg | 23.17 mg | 26.82 mg |
Step 2: Gravimetric Preparation (The "Solid-First" Method)
-
Place the amber vial on an analytical balance and tare.
-
Weigh approximately 20 mg of the compound into the vial. Record the exact mass (e.g.,
mg). -
Do not attempt to weigh exactly 19.53 mg. It is more accurate to weigh an approximate amount and adjust the solvent volume.
Step 3: Calculation of Solvent Volume
Calculate the required volume of DMSO (
Example (Free Base):
Step 4: Dissolution & Mixing[1]
-
Pipette the calculated volume of Anhydrous DMSO into the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.
-
Note: If the solution appears cloudy, warm gently to 37°C for 2 minutes, then vortex again.
-
-
Inspect visually: The solution must be completely clear and particulate-free.
Step 5: Aliquoting & Storage
-
Divide the master stock into small aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.
-
Reasoning: This prevents repeated freeze-thaw cycles, which can cause compound precipitation or degradation (especially oxidative degradation of the secondary amine).
-
-
Storage: Store at -20°C or -80°C .
-
Stability: Stable for 6 months at -20°C.
Quality Control & Troubleshooting
QC Workflow: The "Freeze-Thaw" Check
Every time a new aliquot is thawed:
-
Thaw at Room Temperature (RT).
-
Centrifuge at 10,000 x g for 1 minute.
-
Inspect the bottom of the tube.
-
Pellet visible? Precipitation occurred. Sonicate to redissolve. If it fails, discard.
-
Clear? Proceed to assay.
-
Workflow Diagram
The following diagram illustrates the critical decision points and workflow for preparing and validating the stock solution.
Caption: Logical workflow for the preparation of this compound stock solutions, ensuring correct molecular weight adjustments and solubility verification.
Scientific Rationale (Expertise & Trustworthiness)
Why Anhydrous DMSO?
The piperidine moiety is a secondary amine. While relatively stable, the presence of water in DMSO (which is hygroscopic) can facilitate proton exchange and potential aggregation over time. Furthermore, if the compound is used in cellular assays, water in the stock solution can introduce bacterial contamination. Anhydrous DMSO minimizes these risks [1].
The "Secondary Amine" Factor
Secondary amines (R-NH-R') are nucleophilic. In non-anhydrous conditions or upon prolonged exposure to air, they can react with atmospheric CO₂ to form carbamates, appearing as a white precipitate.
-
Mitigation: Always store stock solutions in tightly sealed containers with minimal headspace, or under nitrogen/argon gas.
Salt Form Impact
Commercial sources often supply amines as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to improve shelf stability.
-
Free Base: Hydrophobic, soluble in organic solvents.
-
HCl Salt: Hydrophilic, soluble in water/DMSO, insoluble in non-polar organics (e.g., Hexane).
-
Critical Error: Treating the HCl salt as a free base during calculation results in a 15-25% concentration error (under-dosing).
References
-
NCBI PubChem Compound Summary. (2023). Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility.[2] National Library of Medicine. [Link]
Sources
Application Notes and Protocols for the Use of Pyrazole Compounds as Antifungal Agents
Introduction: The Rising Prominence of Pyrazole Scaffolds in Antifungal Drug Discovery
The relentless challenge of invasive fungal infections, exacerbated by the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the pyrazole nucleus has distinguished itself as a versatile and privileged scaffold for the design of potent antifungal drugs.[2][3][4] Pyrazole derivatives have demonstrated a broad spectrum of activity against clinically and agriculturally significant fungi, including species of Candida, Aspergillus, and various plant pathogens.[5][6][7][8]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of pyrazole-based antifungal agents. It moves beyond a mere recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into their mechanisms of action, provide detailed protocols for their synthesis and evaluation, and offer guidance on data interpretation, all grounded in authoritative scientific literature.
Mechanisms of Action: Targeting Fungal Vitality
The efficacy of pyrazole-based antifungals stems from their ability to interact with and inhibit essential fungal cellular processes. While the precise target can vary depending on the specific structural class of the pyrazole compound, two well-established mechanisms are the inhibition of succinate dehydrogenase and the disruption of ergosterol biosynthesis.
Succinate Dehydrogenase (SDH) Inhibition: A Major Avenue for Pyrazole Carboxamides
A significant class of pyrazole-containing antifungals, particularly the pyrazole carboxamides, function as succinate dehydrogenase inhibitors (SDHIs).[9][10][11][12][13] SDH, also known as Complex II, is a crucial enzyme complex integrated into both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[10][11] By binding to the ubiquinone-binding site of the SDH complex, these pyrazole derivatives effectively block the oxidation of succinate to fumarate, thereby disrupting cellular respiration and ATP production, leading to fungal cell death.[12] The success of commercial fungicides like fluxapyroxad and bixafen underscores the potential of targeting SDH.[14]
Hypothetical Signaling Pathway for SDH Inhibition by Pyrazole Carboxamides
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamides.
Ergosterol Biosynthesis Inhibition: Another Key Strategy
The fungal cell membrane's integrity is paramount for its survival, and ergosterol is a vital component that is absent in mammalian cells, making it an attractive target for antifungal drugs.[15][16][17] Some pyrazole-containing compounds have been shown to interfere with the ergosterol biosynthesis pathway.[14][15][16][18] The primary target within this pathway is often the lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[15][17] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[15]
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the synthesis, in vitro evaluation, and in vivo assessment of pyrazole-based antifungal agents.
Protocol 1: Synthesis of a Representative Pyrazole Carboxamide
This protocol provides a general method for the synthesis of pyrazole carboxamides, a common class of pyrazole-based antifungals.[2][6][7][19]
Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
To ice-cold DMF (0.16 mol), add phosphoryl chloride (0.35 mol) dropwise.
-
To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol).
-
Reflux the mixture for 1 hour.
-
After cooling, pour the reaction mixture into ice-cold water (300 mL).
-
Collect the precipitated solid by filtration, wash with water, dry, and recrystallize from ethanol.[19]
Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Add the carbaldehyde from Step 1 (5 mmol) and potassium permanganate (18 mmol) to a water/acetone mixture (3:2 ratio, 50 mL).
-
Heat the mixture at 80°C for 4 hours.
-
Filter the reaction mixture and acidify the filtrate to pH 2 using HCl.
-
Collect the resulting white solid by filtration and dry.[19]
Step 3: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
-
To the carboxylic acid from Step 2 (2.50 mmol), add thionyl chloride (10 mmol).
-
Reflux for 2 hours.
-
Evaporate the excess thionyl chloride to obtain the acid chloride as a yellow liquid, which can be used directly in the next step.[19]
Step 4: Synthesis of Pyrazole-Carboxamide Derivatives
-
To a solution of the acid chloride from Step 3 (2.50 mmol) and triethylamine (2.5 mmol) in THF (5 mL), add a substituted amine (2.50 mmol) dropwise in an ice-water bath.
-
Stir the mixture vigorously at room temperature for 10 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the target pyrazole carboxamide.[19]
General Workflow for Pyrazole Antifungal Development
Caption: A typical workflow for the development of pyrazole antifungals.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[20][21][22][23]
1. Preparation of Antifungal Stock Solution:
-
Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 broth medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculum Preparation:
-
For yeasts (e.g., Candida albicans), subculture the isolate on an appropriate agar plate and incubate for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[22]
-
For molds (e.g., Aspergillus fumigatus), harvest conidia from a 7-day old culture and adjust the suspension to a specific concentration using a hemocytometer.[24]
4. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control well.[22]
Protocol 3: In Vitro Cytotoxicity - MTT Assay
It is crucial to assess the toxicity of novel antifungal compounds to mammalian cells to ensure a favorable therapeutic window.[25][26][27][28][29]
1. Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[25]
2. Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
3. MTT Addition and Incubation:
-
After the desired incubation period (e.g., 24-48 hours), add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25][26]
4. Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[25][26]
5. Absorbance Measurement:
-
Measure the absorbance at 540 nm using a plate reader. Cell viability is proportional to the amount of formazan produced.[25]
Protocol 4: In Vivo Efficacy - Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of promising antifungal candidates.[30][1][31][32][33] The murine model of disseminated candidiasis is a well-established and clinically relevant model.[30][1][31][32]
1. Inoculum Preparation:
-
Culture Candida albicans in a suitable broth medium overnight.
-
Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 cells/mL).[30]
2. Infection:
-
Inject the fungal suspension intravenously into mice (e.g., BALB/c) via the lateral tail vein.
3. Treatment:
-
Administer the pyrazole compound at various doses through a suitable route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection.
-
Include a vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole).
4. Monitoring and Outcome Measures:
-
Monitor the mice daily for signs of illness and mortality.
-
At a predetermined endpoint, humanely euthanize the mice and harvest organs (e.g., kidneys, brain).
-
Determine the fungal burden in the organs by homogenizing the tissue and plating serial dilutions on agar plates to count colony-forming units (CFU).[30]
5. Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
-
Analyze fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test).
Data Presentation and Interpretation
In Vitro Activity of Selected Pyrazole Antifungals
The following table summarizes the in vitro antifungal activity of several representative pyrazole-containing compounds against various fungal pathogens.
| Compound ID | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [2][5] |
| 9c-7 | Rhizoctonia solani | 0.013 | [6] |
| 21a | Candida albicans | 2.9-7.8 | [34] |
| 1v | Fusarium graminearum | 0.0530 (µM) | [8][35] |
| 8 | Candida auris (FLC-R) | <0.0625 | [36] |
| 15 | Candida auris (FLC-R) | <0.0625 | [36] |
FLC-R: Fluconazole-Resistant
Conclusion and Future Perspectives
Pyrazole-based compounds represent a highly promising class of antifungal agents with diverse mechanisms of action and a broad spectrum of activity. The protocols and insights provided in this guide offer a robust framework for the discovery, evaluation, and optimization of novel pyrazole antifungals. As the threat of fungal resistance continues to grow, the systematic exploration of this versatile chemical scaffold will undoubtedly play a crucial role in replenishing our arsenal of effective antifungal therapies.
References
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- 16. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol in Aqueous Solutions
Welcome to the technical support center for (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these experimental hurdles.
Understanding the Challenge: Why is Solubility an Issue?
This compound, like many heterocyclic compounds, can exhibit poor aqueous solubility. This is often due to a combination of factors inherent to its molecular structure:
-
The Pyrazole Ring: While containing nitrogen atoms capable of hydrogen bonding, the pyrazole ring itself has a degree of non-polar character which can limit its interaction with water.[1]
-
The Piperidine Moiety: Piperidine itself is miscible with water due to hydrogen bonding.[2] However, when substituted, particularly with bulky or lipophilic groups, the overall polarity of the molecule can decrease, leading to reduced aqueous solubility.[3][4]
-
Intermolecular Forces: Strong intermolecular forces within the crystal lattice of the solid compound, such as hydrogen bonding, can make it energetically unfavorable for the molecules to be solvated by water.[5]
-
Molecular Weight: Generally, as the molecular weight of a compound increases, it becomes more difficult to solvate.[5]
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the solubility of this compound.
Q1: My compound is practically insoluble in water at neutral pH. Is this expected?
A1: Yes, this is a common observation for many piperidine and pyrazole derivatives.[1][3] The combination of the heterocyclic rings can lead to a molecular structure with significant non-polar regions, resulting in low solubility in neutral aqueous solutions.
Q2: I've prepared a stock solution in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous buffer. What's happening?
A2: This is a classic case of a compound "crashing out" of solution. While soluble in a polar aprotic solvent like DMSO, the compound has very low solubility in the aqueous buffer. When you dilute the stock, the solvent environment becomes predominantly aqueous, and the compound can no longer stay dissolved. To avoid this, consider a stepwise dilution into a buffer that contains a small percentage of an organic co-solvent.[4]
Q3: Can I improve the solubility by changing the pH of my solution?
A3: Absolutely. This compound contains a basic nitrogen atom in the piperidine ring. By lowering the pH of the aqueous solution (making it more acidic), you can protonate this nitrogen. The resulting salt form of the compound will have significantly higher aqueous solubility.[6][7] This is a widely used and effective strategy for ionizable compounds.[8][9]
Q4: Will adding salt to my aqueous solution help or hinder solubility?
A4: Adding salt to an aqueous solution will generally decrease the solubility of organic compounds, a phenomenon known as the "salting-out effect".[10][11] The dissolved salt ions interact with water molecules, reducing the amount of "free" water available to solvate your compound.[11] Therefore, this is not a recommended strategy for improving the solubility of this compound.
Q5: Are there any formulation strategies I can use to improve solubility for in-vitro or in-vivo experiments?
A5: Yes, there are several formulation strategies that can be employed to enhance the solubility of poorly soluble compounds. These include:
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of your compound.[8][12]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, forming an inclusion complex with improved aqueous solubility.[3][13]
-
Lipid-Based Formulations: For in-vivo studies, incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization.[3][8]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the solid compound, which can lead to a faster dissolution rate.[3][8]
Troubleshooting Guides & Protocols
Guide 1: pH-Dependent Solubility Assessment
This guide will help you determine the optimal pH for solubilizing your compound.
Experimental Workflow: pH-Solubility Profiling
Caption: Workflow for determining the pH-dependent solubility of a compound.
Step-by-Step Protocol:
-
Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, and 9.0).
-
Add Compound: Add an excess amount of this compound to separate vials for each buffer. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Add a fixed volume of each buffer to the corresponding vial. Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample Collection: After equilibration, allow the vials to stand so that the undissolved solid can settle.
-
Filtration: Carefully withdraw a sample from the supernatant of each vial and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer.
Expected Results & Interpretation:
You should observe a significant increase in solubility at lower pH values. This is consistent with the protonation of the basic piperidine nitrogen, forming a more soluble salt.[7]
| pH | Expected Solubility Trend | Rationale |
| 2.0 | Highest | The piperidine nitrogen is fully protonated, forming a highly soluble salt. |
| 4.0 | High | The piperidine nitrogen is mostly protonated. |
| 6.0 | Moderate | A significant portion of the compound is still in its protonated, soluble form. |
| 7.4 | Low | The compound is predominantly in its neutral, less soluble form. |
| 9.0 | Lowest | The compound is almost entirely in its neutral, poorly soluble form. |
Guide 2: Co-Solvent Screening
If pH adjustment is not a viable option for your experiment, using a co-solvent can be an effective alternative.
Experimental Workflow: Co-Solvent Screening
Caption: Workflow for screening co-solvents to improve compound solubility.
Step-by-Step Protocol:
-
Select Co-solvents: Choose a selection of biocompatible, water-miscible organic solvents. Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Prepare Co-solvent Solutions: For each co-solvent, prepare a series of dilutions in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Solubility Measurement: Following the same procedure as the pH-dependent solubility assessment (Guide 1, steps 2-7), determine the solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
Expected Results & Interpretation:
The solubility of this compound is expected to increase with higher concentrations of the organic co-solvent. The extent of solubility enhancement will vary depending on the co-solvent used.
| Co-Solvent | Expected Solubility Enhancement | Notes |
| Ethanol | Good | A commonly used co-solvent that can effectively increase the solubility of many organic compounds. |
| Propylene Glycol | Good to Excellent | Often used in pharmaceutical formulations for its solubilizing properties. |
| PEG 400 | Excellent | A very effective solubilizing agent for poorly water-soluble compounds. |
Important Considerations:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for cell-based assays or in-vivo studies.
-
Experimental Compatibility: Ensure that the chosen co-solvent does not interfere with your downstream experimental assays.
Final Recommendations
For routine in-vitro experiments, adjusting the pH to an acidic range (e.g., pH 4-6) is often the most straightforward and effective method for solubilizing this compound. If pH modification is not feasible, a systematic co-solvent screen should be performed to identify the most suitable solubilizing agent and its optimal concentration for your specific application. For in-vivo studies, more advanced formulation strategies such as lipid-based delivery systems may be necessary to achieve adequate exposure.[14][15]
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
-
Pyrazole. (n.d.). Solubility of Things. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]
-
Cas 288-13-1,Pyrazole. (n.d.). LookChem. [Link]
-
Pyrazole. (n.d.). ChemBK. [Link]
-
Does salt affect the solubility of organic solvents in water? (2018, August 29). Quora. [Link]
-
Piperidine. (n.d.). Solubility of Things. [Link]
-
Solubility 4 How Salinity affects the aqueous solubility of organic compounds. (2020, November 12). YouTube. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). PMC. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed. [Link]
-
Piperidine. (n.d.). Wikipedia. [Link]
-
Solubility - What dissolves in What? (2023, January 22). Chemistry LibreTexts. [Link]
-
Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022, June 15). Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC. [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]
-
Property-Based Design Methodology I: Parameters Influencing Solubility. (n.d.). Simulations Plus. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (n.d.). Technical University of Denmark. [Link]
-
Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability. (2005, February 26). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. [Link]
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Solubilization of Pyrazole-Based Compounds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Pyrazole derivatives are a cornerstone of medicinal chemistry due to their aromatic stability and ability to act as both hydrogen bond donors and acceptors. However, their physicochemical properties often present a "solubility paradox" in biological assays:
-
Lipophilicity: Substituents (e.g., aryl groups) attached to the pyrazole core often increase LogP, making the compound hydrophobic.
-
Ionization State: The pKa of the pyrazolium ion (conjugate acid) is approximately 2.5. At physiological pH (7.4), the pyrazole ring is predominantly neutral (unionized). Lacking a charge to interact with water dipoles, the compound relies entirely on weak polar interactions, leading to poor aqueous solubility and a high risk of precipitation upon dilution.
This guide provides a validated Standard Operating Procedure (SOP) to overcome these limitations, ensuring compound bioavailability and data reproducibility.
The "Golden Path" Protocol (SOP)
This workflow is designed to minimize "solvent shock"—the rapid precipitation that occurs when a hydrophobic stock solution hits an aqueous buffer.
Step 1: Stock Solution Preparation
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%. Target Concentration: 10 mM to 50 mM (Compound dependent).
-
Weighing: Weigh the pyrazole powder into a glass vial (avoid polystyrene, which can leach plasticizers).
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Note: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves. Water contamination in DMSO decreases the solubility of hydrophobic pyrazoles.
-
-
Agitation: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Inspection: Hold the vial against a light source. The solution must be perfectly clear.
Step 2: The Intermediate Dilution (Critical Step)
Do not add 100% DMSO stock directly to cell culture media. This causes local supersaturation and immediate precipitation.
-
Prepare Intermediate Plate: Create a 100x or 1000x intermediate dilution in pure DMSO or a DMSO/PBS blend (if solubility permits) before the final transfer.
-
Serial Dilution: Perform serial dilutions in 100% DMSO first.
-
Final Transfer: Transfer the diluted compound into the assay media.
-
Target Final DMSO: ≤ 0.1% (v/v) is the gold standard; ≤ 0.5% is acceptable for robust cell lines (e.g., HeLa, HEK293) but must be validated.
-
Visualizing the Workflow
The following diagram illustrates the correct dilution logic to prevent "crashing out."
Caption: Figure 1. The "Golden Path" workflow emphasizes serial dilution within the solvent phase (DMSO) before introduction to the aqueous phase to prevent precipitation.
Troubleshooting Hub (FAQ)
Q1: My compound precipitates immediately when added to the media. Why?
Diagnosis: This is "Solvent Shock."[1] You likely added a high-concentration stock (e.g., 10 mM) directly into the aqueous media. The local concentration at the pipette tip exceeded the solubility limit before diffusion could occur. Solution:
-
Use the Intermediate Step: Dilute your stock 1:10 in DMSO first, then add that to the media.
-
Dynamic Mixing: Vortex the media while slowly adding the compound solution.
-
Check the Limit: Your compound might simply be insoluble at the desired concentration. Run a Nephelometry or Turbidity Assay (absorbance at 600nm) to define the solubility limit in your specific media (e.g., DMEM + 10% FBS).
Q2: My cells are dying in the vehicle control wells.
Diagnosis: DMSO toxicity.[2][3][4][5] Pyrazoles often require DMSO, but many primary cells (neurons, hepatocytes) are sensitive to concentrations >0.1%. Solution:
-
Titrate DMSO: Determine the "No Observed Effect Level" (NOEL) for DMSO in your specific cell line.
-
Alternative Solvents: If DMSO is toxic at required levels, test PEG-400 (Polyethylene Glycol) or Ethanol (though Ethanol evaporates/strips plastics).
-
Table 1: Solvent Tolerance Guide
| Cell Type | Max Safe DMSO (%) | Recommended Alternative |
| Immortalized (HeLa, HEK) | 0.5% - 1.0% | Ethanol (< 1%) |
| Primary Fibroblasts | 0.1% - 0.2% | PEG-400 |
| Primary Neurons/Stem Cells | < 0.1% | Cyclodextrin (HP-β-CD) |
| Enzymatic Assays (Cell-free) | 1.0% - 5.0% | Glycerol |
Q3: The compound was soluble yesterday, but crystals formed in the fridge.
Diagnosis: Temperature-dependent solubility drop or moisture contamination. Solution:
-
Hygroscopy: DMSO absorbs water from the air. Wet DMSO is a poorer solvent for lipophilic pyrazoles. Store stocks in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles and moisture entry.
-
Re-solubilization: Warm the stock to 37°C and vortex before every use. Do not use if crystals persist.
Advanced Optimization: The "Crash Out" Mechanism
Understanding why precipitation happens allows for better experimental design. The following diagram details the thermodynamic failure points.
Caption: Figure 2. Mechanism of precipitation. Rapid polarity shifts drive the hydrophobic effect, leading to nucleation. Slow addition keeps the system below the supersaturation threshold.
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).
-
Waybright, T. J., et al. (2009). Identify Screen-Well Solubility Issues. Assay Guidance Manual (NCBI). A comprehensive guide on detecting precipitation in HTS.
-
Thermo Fisher Scientific. DMSO Solubility Guidelines for Cell Culture. Technical Bulletin.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
Technical Support Center: Stability Management for (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Executive Summary & Chemical Profile[1][2][3]
Compound Identity: (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol Role: Key chiral intermediate for ALK inhibitors (e.g., Crizotinib).[1] Criticality: High. This molecule contains a secondary amine and a chiral secondary alcohol attached to an aromatic heterocycle.[1] It is thermodynamically unstable in solution, prone to oxidative dehydrogenation and base-catalyzed racemization .[1]
This guide replaces standard "storage instructions" with a mechanistic troubleshooting framework. We address the why and how of degradation to ensure your analytical standards and reaction intermediates remain viable.
Module 1: Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the enemy. This molecule faces two primary threats in solution:
-
Oxidative Dehydrogenation: The methine carbon (chiral center) is "benzylic-like," activated by the electron-rich pyrazole ring.[1] Dissolved oxygen facilitates the conversion of the alcohol to a ketone (Methanone impurity).[1]
-
Self-Catalyzed Racemization: The piperidine nitrogen is basic (
).[1] In the free-base form, it can act as an intramolecular base, deprotonating the alcohol or facilitating proton exchange at the chiral center, leading to loss of enantiomeric excess (ee).[1]
Visualization: Degradation Pathways
The following diagram illustrates the kinetic pathways leading to the two most common impurities.
Figure 1: Mechanistic pathways for the degradation of the chiral alcohol intermediate.[1] Note that oxidation leads to a ketone (MW -2 Da), while racemization affects optical rotation without changing MW.[1]
Module 2: Solvent Selection & Preparation (The "How")
The choice of solvent determines the half-life of your compound.
Frequently Asked Questions: Solvent Systems
Q: Can I use Acetone or Acetonitrile? A: NO to Acetone. Acetone is a ketone.[1] The secondary amine in the piperidine ring will react with acetone to form an enamine or hemiaminal (Schiff base-like side products).[1] Acetonitrile is chemically compatible but does not protect against oxidation.
Q: Is DMSO safe? A: Yes, but with caveats. DMSO is excellent for solubility but is hygroscopic.[1] Water absorption can accelerate racemization.[1] Protocol: Use anhydrous, degassed DMSO stored under Argon.
Q: Why is my methanolic solution turning yellow? A: This indicates N-oxide formation or trace metal contamination catalyzing oxidation.[1] Methanol can dissolve significant amounts of oxygen.
Recommended Solvent Protocol
For analytical standards or short-term storage, follow this specific buffer system to "lock" the amine and prevent racemization.
| Parameter | Recommendation | Mechanism of Action |
| Solvent | Methanol/Water (90:10) or DMSO | High solubility; polar environment.[1] |
| Additive | 0.1% Formic Acid or Ammonium Formate | Crucial: Acidifies solution to protonate the piperidine nitrogen ( |
| Gas Phase | Argon or Nitrogen Sparge | Displaces dissolved |
Module 3: Step-by-Step Handling Workflow
This workflow ensures a "Self-Validating System" where degradation is minimized by design.[1]
Figure 2: Optimal workflow for preparing stock solutions. Step 3 (Acidification) and Step 5 (Headspace Purge) are the critical control points.
Module 4: Troubleshooting Guide
Scenario 1: LC-MS shows a new peak at [M-2] Da.
-
Diagnosis: Oxidation to ketone (Methanone).[1]
-
Cause: Dissolved oxygen in solvent or headspace.[1]
-
Fix: Prepare fresh solution using degassed solvents. Ensure the vial cap has a PTFE/Silicone septum and was purged with Argon.[1]
Scenario 2: Chiral HPLC shows a "shoulder" or split peak (e.g., 95:5 ratio drops to 80:20). [1]
-
Diagnosis: Racemization.[1]
-
Cause: Solution pH is too high (basic), allowing the piperidine to catalyze proton exchange.[1]
-
Fix: If analyzing the free base, you must add an acid modifier (Formic acid or Acetic acid) to the solvent to lower pH < 6. Keep temperature < 10°C during prep.
Scenario 3: Broadening of the main peak.
-
Diagnosis: Salt exchange or secondary interaction.
-
Cause: Interaction between the basic piperidine and silanol groups on the HPLC column.[1]
-
Fix: Increase ionic strength of the mobile phase (e.g., add 10mM Ammonium Formate).
Stability Data Summary (Reference)
| Condition | Form | Stability Estimate | Major Degradant |
| Solid, -20°C | HCl Salt | > 2 Years | None |
| Solid, RT, Air | Free Base | < 3 Months | N-Oxide, Ketone |
| Solution, DMSO, RT | Free Base | < 24 Hours | Racemate |
| Solution, MeOH + 0.1% FA | Salt/Base | ~1 Week (4°C) | None (Stable) |
References
-
Pfizer Inc. (2014).[1] Process for the preparation of enantiomerically pure crizotinib intermediates.[1] U.S. Patent 8,785,632.[1]
-
Citation for: Racemization risks of the chiral alcohol intermediate and the use of resolving agents.[1]
-
-
Cui, J. J., et al. (2011).[1] "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1]
-
Citation for: Chemical structure, synthesis pathways, and stability of the pyrazole-piperidine scaffold.[1]
-
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 25125268, (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.[1]
-
Citation for: Physical properties and general stability data of the parent API and related intermediates.[1]
-
Sources
Technical Support Center: Troubleshooting Pyrazole-Piperidine Coupling Reactions
Welcome to the technical support center for pyrazole-piperidine coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The insights provided here are grounded in established chemical principles and practical laboratory experience to help you navigate the complexities of these powerful C-N bond-forming reactions.
Troubleshooting Guide
This section addresses specific issues that can arise during pyrazole-piperidine coupling experiments, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
One of the most common challenges is a low or complete lack of desired product. This can stem from several factors, from catalyst choice to reaction setup.
Question: My Buchwald-Hartwig coupling between a 4-halopyrazole and piperidine is giving me no product. What are the likely causes and how can I fix it?
Answer: A stalled Buchwald-Hartwig reaction can be frustrating, but a systematic approach to troubleshooting can often identify the culprit. Here are the primary areas to investigate:
1. Catalyst System (Palladium Source & Ligand):
-
The Cause: The combination of the palladium precursor and the phosphine ligand is critical for catalytic activity. For electron-deficient heterocycles like pyrazoles, standard catalysts may not be effective.[1] The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting the catalytic cycle.[1]
-
The Solution:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often essential to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Ligands like tBuDavePhos have been shown to be effective for the C4-amination of 4-halo-1H-1-tritylpyrazoles with piperidine.[4][5] Other pyrazole-tethered phosphine ligands have also been developed and shown to be effective.[6][7]
-
Palladium Precatalyst: Using a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species in situ is often more reliable than using Pd(OAc)₂ or PdCl₂.[8] Pd₂(dba)₃ is a common and effective choice.[4]
-
2. Base Selection:
-
The Cause: The base plays a crucial role in the deprotonation of the amine and facilitates the formation of the palladium-amido complex.[9] An inappropriate base can lead to side reactions or fail to promote the desired reaction. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but can sometimes lead to decomposition of sensitive substrates.[8][9]
-
The Solution:
-
While strong bases like NaOtBu or LHMDS are often effective, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be good alternatives, especially for substrates with base-sensitive functional groups.[9][10] These weaker bases may require higher reaction temperatures or longer reaction times to achieve good conversion.[1]
-
3. Solvent and Temperature:
-
The Cause: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[8][9] Pyrazole-piperidine couplings, particularly with less reactive halo-pyrazoles, often require elevated temperatures to proceed efficiently.[4][5]
-
The Solution:
4. Reactivity of the Halopyrazole:
-
The Cause: The reactivity of the aryl halide in the oxidative addition step generally follows the trend: I > Br > OTf > Cl.[9] Aryl chlorides can be particularly challenging coupling partners.[8]
-
The Solution:
-
If you are using a chloropyrazole and observing no reaction, consider synthesizing the corresponding bromo- or iodo-pyrazole. 4-Bromo-1-tritylpyrazole has been shown to be more effective than the corresponding iodo- or chloro-analogs in some cases.[4]
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low or no yield in pyrazole-piperidine coupling.
Problem 2: Formation of Side Products
The appearance of unexpected signals in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.
Question: I'm observing multiple unexpected spots on my TLC plate and complex signals in my NMR spectrum. What are the common side reactions in pyrazole-piperidine couplings?
Answer: Several side reactions can compete with the desired C-N bond formation. Identifying them is key to mitigating their formation.
1. Hydrodehalogenation:
-
The Cause: This is the replacement of the halogen on the pyrazole ring with a hydrogen atom. It can be a significant side reaction, especially with less reactive aryl halides or when the catalytic system is not optimal.
-
The Solution:
-
Ligand Choice: Employing bulky, electron-rich ligands can favor the desired reductive elimination over competing pathways.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can minimize this side product.
-
2. β-Hydride Elimination:
-
The Cause: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an enamine and a hydrodehalogenated pyrazole. This is more common with primary amines but can also occur with certain secondary amines.[3]
-
The Solution:
-
Ligand Design: The use of chelating or bulky monodentate ligands can disfavor the formation of the three-coordinate intermediate required for β-hydride elimination.[3]
-
3. Catalyst Deactivation:
-
The Cause: The active Pd(0) catalyst can be deactivated through various pathways, such as the formation of inactive palladium black or off-cycle palladium complexes.[9][11] Iodide ions formed during the reaction with aryl iodides have been shown to have an inhibitory effect.[9]
-
The Solution:
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques (e.g., using degassed solvents and a nitrogen or argon atmosphere) is crucial to prevent oxidation of the Pd(0) catalyst.
-
Ligand-to-Palladium Ratio: Maintaining an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) is important for stabilizing the active catalytic species.
-
The catalytic cycle and potential off-cycle pathways are illustrated below:
Caption: Generalized catalytic cycle and common off-cycle pathways in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a pyrazole-piperidine coupling reaction?
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. Generally, palladium catalyst loadings in the range of 1-5 mol% are a good starting point for optimization.[12] In some highly efficient systems, catalyst loading can be reduced to as low as 0.01 mol%.[1] It is advisable to screen a range of catalyst loadings to find the balance between reaction efficiency and cost.
Q2: How do I properly set up a pyrazole-piperidine coupling reaction to ensure reproducibility?
A2: Reproducibility is key in synthetic chemistry. Here is a general protocol for setting up a reliable reaction:
Experimental Protocol: General Procedure for Pyrazole-Piperidine Coupling
-
Reagent Preparation: In an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., tBuDavePhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) and the piperidine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a pre-heated oil bath or microwave reactor at the desired temperature (e.g., 100-160 °C).[4][5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q3: What analytical techniques are best for monitoring the progress of my reaction?
A3: Several techniques can be used to monitor your reaction's progress:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and potential side products by their mass-to-charge ratio.
-
Gas Chromatography (GC): Useful for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively monitor the reaction by taking aliquots from the reaction mixture at different time points.[14][15]
Q4: Can copper catalysts be used for pyrazole-piperidine coupling?
A4: Yes, copper-catalyzed C-N coupling reactions (Ullmann condensation) can be an alternative to palladium-catalyzed methods.[5] However, these reactions often require higher temperatures and may have a different substrate scope. For sterically hindered partners, specialized ligands may be necessary to achieve good yields.[16] In some cases, palladium catalysis has been shown to give higher yields for the coupling of piperidine with halopyrazoles compared to copper catalysis.[5]
Summary of Optimized Conditions
The following table summarizes a set of optimized conditions for the Buchwald-Hartwig coupling of 4-bromo-1-tritylpyrazole with piperidine, based on literature reports.[4]
| Parameter | Condition |
| Halopyrazole | 4-Bromo-1-tritylpyrazole |
| Amine | Piperidine (2.0 equiv) |
| Pd Source | Pd₂(dba)₃ (10 mol%) |
| Ligand | tBuDavePhos (20 mol%) |
| Base | K-OtBu (2.0 equiv) |
| Solvent | Xylene |
| Temperature | 160 °C (Microwave) |
| Time | 10 min |
| Yield | High |
References
-
Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. [Link]
-
PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. American Chemical Society. [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
SciSpace. (2016). Ligand‐Promoted C(sp3)−H Olefination en Route to Multi‐functionalized Pyrazoles. SciSpace. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Arkat USA. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. IJCPA. [Link]
-
IntechOpen. (2018). Recent Advances in the Synthesis of New Pyrazole Derivatives. IntechOpen. [Link]
-
Organic Process Research & Development. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. American Chemical Society. [Link]
-
PMC. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]
-
ResearchGate. (2021). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]
-
PMC. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]
-
PMC. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Center for Biotechnology Information. [Link]
-
Organic Process Research & Development. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications. [Link]
-
PMC. (2016). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. National Center for Biotechnology Information. [Link]
-
PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]
-
University of South Carolina. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]
-
ResearchGate. (2011). Mechanism of Catalyst Deactivation. ResearchGate. [Link]
-
Semantic Scholar. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
-
PMC. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Center for Biotechnology Information. [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Elsevier. [Link]
-
ResearchGate. (2016). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. ResearchGate. [Link]
-
RSC Publishing. (2016). Analytical Methods. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
PMC. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Pyrazole Derivatives in Cancer Cell Lines
Introduction: The Ascendant Role of Pyrazole Scaffolds in Oncology
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"[1]. This five-membered heterocyclic ring is a cornerstone in the design of numerous FDA-approved drugs and clinical candidates, owing to its versatile pharmacological profile[1][2]. Within oncology, pyrazole derivatives have garnered significant attention for their ability to target a wide array of cancer cell lines through diverse mechanisms of action[3][4]. These compounds often function as potent inhibitors of key signaling proteins that drive cancer cell proliferation, survival, and metastasis, such as cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR)[3][5][6].
This guide provides a comparative analysis of the efficacy of various pyrazole derivatives against prominent cancer cell lines. We will delve into the quantitative data derived from foundational in vitro assays, explain the causality behind the experimental methodologies, and provide detailed protocols to ensure the reproducibility and validation of these findings.
Comparative Cytotoxicity: A Quantitative Overview
The primary measure of a compound's efficacy against a cancer cell line is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The following table summarizes the IC50 values for several recently developed pyrazole derivatives across a panel of human cancer cell lines, demonstrating the broad spectrum of activity and selective potencies.
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 28 (1,3,4-trisubstituted) | HCT116 (Colon) | 0.035 | Sorafenib | >0.1 | [3] |
| HepG2 (Liver) | 0.028 | Sorafenib | 1.06 | [3] | |
| Compound 43 (Carbaldehyde deriv.) | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| Compound 50 (Fused Pyrazole) | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [3] |
| Compound 59 (Polysubstituted) | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [3] |
| Compound 13 (Thiohydrazide hybrid) | 4T1 (Breast) | 25 | - | - | [7] |
| Compound 5b (Methyl ester analog) | K562 (Leukemia) | 0.021 | ABT-751 | 0.74 | [8] |
| A549 (Lung) | 0.69 | ABT-751 | 1.2 | [8] | |
| MCF-7 (Breast) | 1.7 | ABT-751 | 1.6 | [8] | |
| Compound 10 | A549 (Lung) | 2.2 | - | - | [9] |
| Compound 6b (Diphenyl pyrazole–chalcone) | HNO-97 (Head & Neck) | 10 | - | - | [10] |
| Compound 12 (Pyrazolopyrimidine) | HepG2 (Liver) | ~0.5 (estimated) | Erlotinib | 10.6 | [6] |
This table highlights the significant potency of certain pyrazole derivatives, with several compounds exhibiting IC50 values in the nanomolar to low micromolar range, often surpassing the efficacy of standard chemotherapeutic agents.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The anticancer activity of pyrazole derivatives is not monolithic; they engage multiple cellular targets and pathways to induce cytotoxicity. Understanding these mechanisms is crucial for rational drug design and predicting therapeutic responses.
1. Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction[5]. Many pyrazole derivatives are designed as ATP-competitive inhibitors that block the active site of kinases like EGFR, VEGFR-2, and CDKs[4][6]. Inhibition of these pathways disrupts downstream signaling cascades (e.g., MAPK, PI3K/Akt), ultimately halting proliferation and survival signals.
2. Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Pyrazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell dismantling[3].
3. Cell Cycle Arrest: By interfering with cell cycle machinery, often through CDK inhibition, pyrazole derivatives can cause cancer cells to arrest in specific phases of the cell cycle, most commonly G0/G1 or G2/M[7][9]. This arrest prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth.
4. Inhibition of Tubulin Polymerization: Some pyrazole analogues function as microtubule-targeting agents. They can inhibit the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. Disruption of this process leads to mitotic arrest and apoptosis[8].
Visualizing the Scientific Process
To better understand the evaluation process and the molecular mechanism, the following diagrams illustrate a typical experimental workflow and a common signaling pathway targeted by pyrazole derivatives.
Caption: General workflow for evaluating pyrazole derivative efficacy.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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validating binding affinity of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol to target protein
This guide outlines the technical validation strategy for (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol , a pharmacophore fragment sharing significant structural homology with the "right-hand side" of the blockbuster kinase inhibitor Crizotinib (PF-02341066).
Given its structural characteristics (pyrazole-piperidine scaffold), this molecule is best validated against receptor tyrosine kinases, specifically c-Met (HGFR) or ALK , where it likely binds to the ATP-binding pocket or the solvent-exposed front region.
Part 1: Strategic Analysis & Method Selection
This molecule acts as a Fragment-Like Ligand (FLL) . Unlike optimized leads (nM affinity), fragments typically exhibit:
-
Micromolar Affinity (
): Requiring high-sensitivity detection. -
Fast Off-Rates (
): Equilibrium is reached quickly, but residence time is short. -
Solubility Constraints: Often requires DMSO, which can interfere with certain assay readouts.
Comparative Analysis of Validation Platforms
To validate binding, we compare three industry-standard methodologies. Surface Plasmon Resonance (SPR) is selected as the primary recommendation due to its ability to resolve kinetic parameters for fast-dissociating fragments.
| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | TR-FRET (LanthaScreen) |
| Primary Readout | Kinetics ( | Equilibrium Affinity ( | Inhibition ( |
| Sensitivity | High (detects low MW fragments) | Medium-High | Medium (Competition based) |
| Sample Consumption | Medium (Flow-based) | Low (< 10 | Low |
| Fragment Suitability | Excellent (Resolves fast kinetics) | Good (Solution phase, no immobilization artifacts) | Fair (Indirect measure; potential false positives) |
| Throughput | Medium | Medium | High |
| Data Richness | ⭐⭐⭐⭐⭐ (Real-time binding) | ⭐⭐⭐ (Thermodynamics) | ⭐⭐ (End-point only) |
Part 2: Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) – The Gold Standard
Objective: Determine steady-state affinity (
1. Sensor Chip Preparation
-
Chip Type: CM5 (Carboxymethylated dextran) or CAP chip (Capture).
-
Ligand (Protein): Recombinant c-Met or ALK kinase domain (biotinylated at N-terminus is preferred to prevent occlusion of the ATP pocket).
-
Immobilization:
-
Method: Streptavidin-Biotin capture (preferred) or Amine Coupling.
-
Density: Target ~2000–3000 RU to ensure sufficient signal for a low MW analyte (~195 Da).
-
Reference Channel: Immobilize a non-interacting protein (e.g., BSA) or use an empty flow cell activated/deactivated.
-
2. Analyte Preparation (The Molecule)[1]
-
Stock Solution: Dissolve this compound in 100% DMSO to 100 mM.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the analyte samples to prevent "bulk refractive index" jumps (Solvent Correction).
-
3. Injection Cycle (Multi-Cycle Kinetics)
-
Concentration Series: Prepare a 2-fold dilution series ranging from
to . (Fragments require high concentrations). -
Contact Time: 60 seconds (Association).
-
Dissociation Time: 120 seconds.
-
Flow Rate: 30
(minimizes mass transport limitations).
4. Data Analysis (Self-Validating Logic)
-
Solvent Correction: Apply DMSO calibration curves to correct for refractive index mismatches.
-
Model: Fit data to a 1:1 Binding Model .
-
Validation Check: If the
(theoretical max response) is significantly lower than expected based on MW ratio, the protein may be inactive.-
Expected
Formula:
-
Protocol B: TR-FRET Competition Assay (Orthogonal Validation)
Objective: Confirm the fragment binds to the ATP pocket by displacing a known tracer.
-
Reagents: LanthaScreen™ Eu-anti-His Antibody, AlexaFluor™ 647-labeled Kinase Tracer (ATP-competitive), His-tagged c-Met.
-
Setup: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (concentration =
of tracer) in 384-well plates. -
Titration: Add the test molecule (10-point titration, max 1 mM).
-
Incubation: 60 mins at Room Temp.
-
Readout: Measure FRET signal (Ratio 665nm/615nm). A decrease in signal indicates the molecule has displaced the tracer.
Part 3: Visualization & Workflow
The following diagram illustrates the decision matrix and workflow for validating this specific pharmacophore fragment.
Caption: Workflow for validating the binding of the pyrazole-piperidine fragment to kinase targets, prioritizing SPR for kinetic resolution.
Part 4: Data Interpretation & Expected Results
When analyzing the data for this fragment, researchers should anticipate the following:
| Parameter | Expected Range | Interpretation |
| Moderate affinity. Weaker than Crizotinib (~8 nM) due to lack of the "left-hand" halogenated phenyl ring. | ||
| Fast dissociation. The sensorgram will look "square-wave" (rapid on/off). | ||
| Ligand Efficiency (LE) | If LE is high, this fragment is a high-quality starting point for growing into a lead compound. |
Scientific Integrity Check (Self-Validation)
-
Positive Control: Run Crizotinib in the same assay. It should show slow dissociation and nM affinity. If Crizotinib fails to bind, the kinase is inactive.
-
Negative Control: Inject a structurally dissimilar hydrophilic molecule (e.g., Ethanolamine) to rule out non-specific binding to the chip matrix.
References
-
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[2]
-
[Link]
-
-
Wienken, C. J., et al. (2010). "Protein-binding assays in biological liquids using microscale thermophoresis.
-
[Link]
-
-
Giannetti, A. M. (2011).[2] "From experimental design to data analysis: practical guidelines for an SPR-based fragment screening campaign." Methods in Enzymology, 493, 169-218.
-
[Link]
-
-
Pfizer Inc. (2011).[2] "XALKORI® (crizotinib) Prescribing Information."
-
[Link]
-
Sources
Safety Operating Guide
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol proper disposal procedures
Executive Summary & Operational Context
Compound Identity: (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol CAS Registry Number: 1373116-06-3 (Commonly associated as a key intermediate for Crizotinib , an ALK inhibitor). Primary Hazard Class: Bioactive Pharmaceutical Intermediate / Corrosive (Amine-based).
Core Directive: As a late-stage intermediate in the synthesis of potent kinase inhibitors, this compound must be handled with High Potency Active Pharmaceutical Ingredient (HPAPI) containment protocols until validated otherwise. Disposal strategies must prioritize total destruction via incineration to prevent environmental bio-accumulation.
Hazard Analysis & Technical Rationale
To ensure safety, we must deconstruct the molecule into its functional pharmacophores. This analysis dictates the disposal logic.[1]
| Functional Group | Chemical Property | Disposal Implication |
| Piperidine Ring | Secondary Amine ( | Corrosive & Basic. Incompatible with strong acids (exothermic neutralization) and strong oxidizers. |
| Pyrazole Ring | Nitrogen Heterocycle | Bioactive Core. Potential for aquatic toxicity. Requires thermal destruction (incineration). |
| Secondary Alcohol | Polar Functional Group | Increases water solubility, raising the risk of rapid environmental leaching if landfilled. |
Critical Warning: Do not treat this merely as "organic waste." Due to its structural relationship to Crizotinib, assume potential for Specific Target Organ Toxicity (STOT) and Eye/Skin Irritation .
Step-by-Step Disposal Protocol
A. Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may degrade upon prolonged contact with concentrated piperidine derivatives.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil). | Prevents permeation of the amine moiety. |
| Respiratory | P100/N95 (Solids) or Organic Vapor Cartridge (Liquids) if outside fume hood. | Prevents inhalation of bioactive dust or corrosive vapors.[2][3] |
| Body | Tyvek® Lab Coat or Apron. | Disposable barrier against particulate contamination. |
| Eye | Chemical Splash Goggles + Face Shield.[4] | Piperidine bases can cause permanent corneal damage. |
B. Waste Stream Segregation
1. Solid Waste (Pure Compound/Contaminated Solids)
-
Classification: Hazardous Waste (Toxic/Irritant).
-
Container: Wide-mouth HDPE drum or chemically resistant fiber drum.
-
Protocol:
-
Place waste in a clear polyethylene bag (4 mil).
-
Twist and tape the neck of the bag (Gooseneck seal).
-
Place the sealed bag into a second clear bag (Double containment).
-
Label inner bag: "WARNING: BIOACTIVE INTERMEDIATE."
-
Deposit into the primary waste drum.
-
2. Liquid Waste (Mother Liquors/Solutions)
-
Classification: Mixed Solvent Waste (Ignitable + Toxic).
-
Container: HDPE Carboy (Do not use metal containers unless grounded/bonded due to potential flammability of solvents).
-
Protocol:
-
Verify pH is > 9 (Basic). DO NOT mix with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid) without controlled neutralization, as this will generate heat and potential spatter.
-
Pour slowly into the carboy using a funnel.
-
Rinse the funnel with a compatible solvent (e.g., Methanol) into the carboy.
-
Cap immediately.
-
Visualization: Disposal Decision Tree
The following logic flow ensures the material ends up in the correct incineration stream.
Figure 1: Operational workflow for the segregation and packaging of piperidine-pyrazole intermediate waste. Note the critical checkpoint for acidic incompatibility.
Regulatory & Compatibility Reference
Chemical Incompatibility (The "Never Mix" List)
Failure to segregate this compound from the following can result in fire, explosion, or toxic gas generation:
-
Strong Oxidizers: Nitric Acid, Hydrogen Peroxide, Permanganates. (Reaction with piperidine amine causes violent oxidation).
-
Acid Chlorides/Anhydrides: Vigorous exothermic reaction.
-
Halogenated Solvents (Cautionary): While generally stable, mixing amines with specific halogenated compounds (e.g., chloroform) under basic conditions can sometimes generate carbenes or heat.
RCRA Waste Codes (USA)
While not explicitly P-listed or U-listed by specific chemical name, the waste stream almost always carries the following codes due to solvent vectors or characteristics:
-
D001: Ignitable (if in flammable solvent).
-
D002: Corrosive (if pH > 12.5, common for concentrated amines).
-
Recommended: Manage as Non-Hazardous Waste (Incineration Only) if pure, or D001/F003 if in solvent. Always defer to local EHS classification.
Emergency Procedures
-
Spill (Solid): Do not dry sweep. Wet with inert solvent (e.g., heptane) or water to suppress dust, then scoop into a double bag.
-
Spill (Liquid): Absorb with vermiculite or sand .[4] Do not use clay-based kitty litter if the solution is strongly acidic (not applicable here, but good practice).
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Piperidines are lipophilic; water alone may not remove them efficiently.
-
Eyes: Flush for 15 minutes. Immediate ophthalmological consult required due to alkaline nature.
-
References
-
Pfizer Inc. (2012).[5] Material Safety Data Sheet: Crizotinib (Intermediate Context). Retrieved from 5
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Piperidine Derivatives Handling. Retrieved from 1
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 6
-
Cayman Chemical. (2024). Safety Data Sheet: (R)-Crizotinib-d5 (Structural Analog Safety). Retrieved from 7[7]
Sources
Personal protective equipment for handling (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Executive Summary & Risk Context
Compound Class: Heterocyclic Secondary Alcohol / Pharmaceutical Intermediate Primary Moieties: Piperidine (Secondary Amine) + Pyrazole Risk Categorization: High Potency / Corrosive (Assumed)
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact structure may be sparse in public registries, its structural components dictate a strict safety posture. The piperidine ring is a known strong base and skin/eye corrosive, while pyrazole derivatives are frequent pharmacophores in kinase inhibitors (e.g., Crizotinib), implying potential biological activity at low concentrations.
The Golden Rule: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (10–100 µg/m³) until specific potency data proves otherwise. This guide prioritizes containment and barrier protection to prevent sensitization and mucosal damage.[1]
Hazard Identification & Control Banding
We utilize a Performance-Based Control Banding (PB-CB) approach. We do not wait for an accident to classify the risk.
| Hazard Class | Justification (Structural Alert) | Operational Implication |
| Skin/Eye Corrosivity | Secondary amine (Piperidine pKa ~11) | Mandatory: Face shielding & chemical-resistant barriers.[1] |
| Respiratory Irritation | Pyrazole/Amine vapor pressure | Mandatory: All handling in ISO Class 5 hood or better. |
| Bioactivity | Kinase inhibitor scaffold similarity | Mandatory: Double-gloving to prevent transdermal absorption. |
| Physical State | Solid/Powder (Likely) | Risk: Dust inhalation is the primary exposure vector. |
PPE Selection Matrix
This matrix is designed to eliminate decision fatigue. Select your PPE based on the task, not just the chemical.
Task-Based PPE Protocol
| Protection Zone | Task A: Weighing / Solid Handling (< 100 mg) | Task B: Synthesis / Solubilization (> 100 mg or Liquid) | Task C: Spill Cleanup (Any Quantity) |
| Respiratory | Fume Hood (Face velocity > 100 fpm). If open bench: N95 (Min) / P100 (Rec). | Fume Hood (Sash at working height). | Full-Face Respirator (P100 + Organic Vapor Cartridge). |
| Dermal (Hands) | Double Nitrile Gloves . Inner: 4 mil (Blue/White). Outer: 5-8 mil (Purple/Green). | Double Nitrile + Tyvek Sleeve Covers (Bridging gap between glove and lab coat). | Silver Shield / Laminate Film (Inner) + Nitrile (Outer). |
| Ocular | Chemical Safety Goggles (Indirect Venting). Glasses are insufficient. | Chemical Safety Goggles + Face Shield (if heating/pressurizing). | Chemical Safety Goggles . |
| Body | Standard Cotton Lab Coat (Buttoned). | Chemical-Resistant Apron (over Lab Coat). | Tyvek Coverall (Type 5/6). |
Operational Workflow & Logic
Phase 1: Pre-Handling Verification
Before opening the vial, verify the "Invisible Barriers":
-
Static Control: Organic amines in powder form are static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "fly-away" powder.
-
Glove Integrity: Inspect nitrile gloves for pinholes. The piperidine moiety is lipophilic; breakthrough time is reduced . Change outer gloves every 30 minutes.
Phase 2: The "Double-Donning" Technique
Why? To prevent cross-contamination when moving hands in/out of the hood.
-
Don Inner Gloves (tucked under lab coat cuffs).
-
Don Outer Gloves (pulled over lab coat cuffs).
-
Logic: When removing outer gloves inside the hood, the inner gloves remain clean, protecting the lab environment.
Phase 3: Solubilization (The Critical Moment)
Caution: Dissolving amino-alcohols can be slightly exothermic.
-
Add solvent (e.g., DCM, Methanol) slowly.
-
Do not use needles for transfer if possible; positive displacement pipettes reduce aerosolization risk compared to syringe pressure buildup.
Visualization: Decision Logic & Workflow
Figure 1: PPE Decision Tree
Caption: Logic flow for selecting protection based on physical state and quantity.[1][2][3]
Figure 2: Operational Safety Loop
Caption: Step-by-step containment workflow to ensure zero exposure.
Emergency Response & Disposal
Exposure Response
-
Ocular: Immediate irrigation for 15 minutes .[3][4][5][6] The basicity of piperidine can cause saponification of corneal lipids—seconds matter .
-
Dermal: Wash with soap and water.[3][4][6] Do not use alcohol (ethanol/IPA), as this increases skin permeability and drives the lipophilic compound deeper into the dermis.
Disposal Protocol
-
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
-
Segregation: Segregate into "Basic Organic Waste" .
-
Do NOT mix with: Oxidizers (Peroxides, Nitric Acid) or Acid Chlorides. The secondary amine can react violently or form unstable N-oxides/chloramines.
-
-
Container: High-density polyethylene (HDPE) or Glass.
References
-
National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
